N-(1-chloropropan-2-yl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(1-chloropropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-4(3-6)7-5(2)8/h4H,3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLUXOVOERTUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817-78-7 | |
| Record name | N-(1-chloropropan-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: N-(1-chloropropan-2-yl)acetamide (CAS 817-78-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(1-chloropropan-2-yl)acetamide (CAS 817-78-7), a halogenated amide with potential applications in various scientific fields. Due to the limited availability of public data directly pertaining to this specific compound, this guide synthesizes information from available sources, including patents and literature on analogous chloroacetamide derivatives. The document covers physicochemical properties, potential synthesis methodologies, and discusses its likely biological activities, particularly as an antifungal agent, drawing parallels from structurally related compounds. This guide aims to be a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the known aspects and the areas requiring further investigation.
Chemical Identity and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 817-78-7 | - |
| Molecular Formula | C₅H₁₀ClNO | - |
| Molecular Weight | 135.59 g/mol | - |
| IUPAC Name | This compound | - |
| Synonyms | Acetamide, N-(2-chloro-1-methylethyl)- | - |
| Appearance | Not specified (likely a solid or liquid at room temperature) | Inferred from similar compounds |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Storage Temperature | 2-8°C | [1] |
Note: The absence of specific data for melting point, boiling point, and solubility highlights a significant gap in the publicly available information for this compound.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in peer-reviewed literature. However, the general synthesis of N-substituted chloroacetamides is a well-established chemical transformation. A plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds.
General Synthesis of N-substituted Chloroacetamides
The most common method for the synthesis of N-substituted chloroacetamides involves the acylation of a primary or secondary amine with chloroacetyl chloride or a related acylating agent.[2][3][4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
For the specific synthesis of this compound, the starting amine would be 1-chloropropan-2-amine.
Postulated Experimental Protocol for this compound Synthesis
The following is a generalized, hypothetical protocol based on established methods for similar compounds. This protocol has not been experimentally validated for this specific synthesis and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
1-chloropropan-2-amine
-
Chloroacetyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-chloropropan-2-amine in the chosen anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Add the base (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Slowly add chloroacetyl chloride (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude this compound by a suitable method, such as column chromatography or recrystallization.
Workflow for Postulated Synthesis:
Caption: Postulated workflow for the synthesis of this compound.
Potential Applications and Biological Activity
Direct studies on the biological activity of this compound are not available in the public domain. However, its mention in patents and the known activities of the broader class of chloroacetamide derivatives provide strong indications of its potential applications.
Fungicidal Activity
A US patent application (US-2023295138-A1) lists this compound as a compound in a series of heterocyclyl pyridines developed as novel fungicides.[1] While the patent does not provide specific efficacy data for this individual compound, its inclusion suggests that it is, at a minimum, a synthetic intermediate for or a compound with expected fungicidal properties.
The mechanism of action for chloroacetamide fungicides is generally understood to involve the inhibition of very-long-chain fatty acid (VLCFA) synthesis in fungi.[5][6] This disruption of fatty acid metabolism can lead to compromised cell membrane integrity and ultimately, fungal cell death.
Table 2: Antifungal Activity of a Related Chloroacetamide Derivative (2-chloro-N-phenylacetamide) against Aspergillus flavus [7][8][9]
| Parameter | Concentration Range (µg/mL) |
| Minimum Inhibitory Concentration (MIC) | 16 - 256 |
| Minimum Fungicidal Concentration (MFC) | 32 - 512 |
Note: This data is for a structurally related compound and should be considered as indicative of the potential, but not confirmed, activity of this compound.
Potential Antifungal Mechanism of Action Pathway:
Caption: Postulated mechanism of antifungal action for chloroacetamide derivatives.
Coupling Agent in Oxidative Colour-Forming Reactions
European patent EP-0168035-A2 describes the use of aniline derivatives as coupling agents in oxidative color-forming reactions, and this compound is mentioned within this context.[1] In such reactions, a coupling agent reacts with an oxidized developing agent to form a dye. The specific role and efficacy of this compound as a coupling agent are not detailed in the publicly available sections of the patent.
Safety and Handling
General Safety Precautions for Chloroacetamides: [10][11]
-
Toxicity: Can be toxic if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Sensitization: Some chloroacetamides are known skin sensitizers.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.
It is strongly recommended to obtain a substance-specific SDS from the supplier before handling this compound.
Conclusion and Future Directions
This compound is a chemical compound with potential utility as a fungicide and as a coupling agent. However, there is a significant lack of publicly available, detailed scientific data for this specific molecule. The information presented in this guide is largely based on its inclusion in patents and by drawing parallels with the broader class of chloroacetamide derivatives.
For researchers and drug development professionals, this compound may represent an interesting starting point for further investigation. Key areas for future research include:
-
Definitive Synthesis and Characterization: Development and publication of a robust, high-yield synthesis protocol and full analytical characterization (NMR, IR, Mass Spectrometry, etc.).
-
Physicochemical Profiling: Experimental determination of key physical properties such as melting point, boiling point, and solubility in various solvents.
-
Biological Activity Screening: Comprehensive in vitro and in vivo testing to confirm and quantify its antifungal activity against a panel of relevant fungal pathogens.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by this compound.
-
Toxicological Evaluation: A thorough assessment of its safety profile to determine its suitability for any potential therapeutic or commercial application.
This technical guide serves as a preliminary resource, and it is hoped that it will stimulate further research to fully characterize and unlock the potential of this compound.
References
- 1. chiralen.com [chiralen.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Synthesis of N-(1-chloropropan-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Pathway
The synthesis of N-(1-chloropropan-2-yl)acetamide can be logically approached in two primary stages:
-
Chlorination of 2-aminopropan-1-ol: The hydroxyl group of 2-aminopropan-1-ol is converted to a chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂), to yield 1-chloro-2-aminopropane.
-
N-acetylation of 1-chloro-2-aminopropane: The resulting 1-chloro-2-aminopropane is then acetylated using an acetylating agent like acetic anhydride or acetyl chloride to produce the target compound, this compound.
The overall proposed reaction scheme is presented below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the two key transformations in the proposed synthesis. These protocols are based on established methods for similar substrates.
Step 1: Synthesis of 1-chloro-2-aminopropane from 2-aminopropan-1-ol
The direct chlorination of amino alcohols with thionyl chloride is a known method for producing chloroamines.[1][2] An inverse addition of the amino alcohol to the thionyl chloride solution is often preferred to suppress side reactions.[2]
Experimental Protocol:
-
To a stirred solution of thionyl chloride (1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) at 0 °C under an inert atmosphere, a solution of 2-aminopropan-1-ol (1.0 equivalent) in the same solvent is added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for a specified period, with monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess solvent and thionyl chloride are removed under reduced pressure.
-
The crude product is then neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 1-chloro-2-aminopropane, which can be purified by distillation or chromatography.
Step 2: Synthesis of this compound
The N-acetylation of primary amines is a fundamental and widely practiced transformation in organic synthesis. This can be achieved using various acetylating agents, with acetic anhydride and acetyl chloride being the most common. Catalyst-free conditions or the use of a mild base are often employed.[3]
Experimental Protocol:
-
To a solution of 1-chloro-2-aminopropane (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or water), acetic anhydride (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, the reaction mixture is washed with water and a saturated solution of sodium bicarbonate to remove any unreacted acetic anhydride and acetic acid byproduct.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
Since no specific experimental data for the synthesis of this compound was found, the following table presents generalized data for analogous reactions found in the literature to provide an expected range for key reaction parameters.
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| 1. Chlorination | Amino Alcohols | Thionyl Chloride | Dichloromethane, Toluene | 0 to Reflux | 2 - 12 h | 70 - 90 |
| 2. N-Acetylation | Primary Amines | Acetic Anhydride | Dichloromethane, Water, Solvent-free | 0 to 25 | 0.5 - 5 h | 85 - 95 |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide outlines a feasible and robust synthetic strategy for the preparation of this compound for research and development purposes. The proposed two-step pathway, involving the chlorination of 2-aminopropan-1-ol followed by N-acetylation, is based on well-documented and reliable organic transformations. The provided generalized experimental protocols and logical workflow diagrams offer a solid foundation for the practical synthesis and characterization of this compound in a laboratory setting. Further optimization of reaction conditions would be necessary to achieve high yields and purity for this specific target molecule.
References
An In-depth Technical Guide to the Chemical Properties of N-(1-chloropropan-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-chloropropan-2-yl)acetamide is a chemical compound of interest in various research and development sectors. This technical guide provides a comprehensive overview of its known chemical and physical properties, compiled from available data. Due to the limited availability of experimental data in peer-reviewed literature, this guide also includes predicted properties and information on closely related isomers to offer a broader context for researchers. A general synthetic approach and characterization workflow are also outlined to guide laboratory investigations.
Chemical Identity and Structure
This compound is a haloalkane derivative of acetamide. Its structure consists of a propan-2-yl group substituted with a chlorine atom at the 1-position and an acetamido group at the 2-position.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 817-78-7 | [1] |
| Molecular Formula | C5H10ClNO | [2] |
| Canonical SMILES | CC(NC(=O)C)CCl | [2] |
| InChI | InChI=1S/C5H10ClNO/c1-4(7-5(2)8)3-6/h4H,3H2,1-2H3,(H,7,8) | [2] |
| InChIKey | ANLUXOVOERTUOI-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | This compound | 2-chloro-N-(1-methylethyl)acetamide (Isomer) | Source |
| Molecular Weight | 135.59 g/mol | 135.592 g/mol | [2][3] |
| Monoisotopic Mass | 135.04509 Da | 135.0450916 Da | [2][4] |
| Melting Point | Data not available | 58-60 °C | [3] |
| Boiling Point | Data not available | 250.6 °C at 760 mmHg | [3] |
| Density | Data not available | 1.052 g/cm³ | [3] |
| Solubility | Data not available | Data not available | - |
| XlogP (Predicted) | 0.6 | Not specified | [2] |
Spectral Data
Specific experimental spectral data (NMR, IR, MS) for this compound are not currently published. However, predicted mass spectrometry data is available.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 136.05237 | 126.7 |
| [M+Na]+ | 158.03431 | 134.2 |
| [M-H]- | 134.03781 | 127.2 |
| [M+NH4]+ | 153.07891 | 149.2 |
| [M+K]+ | 174.00825 | 132.7 |
| [M+H-H2O]+ | 118.04235 | 123.3 |
| [M+HCOO]- | 180.04329 | 145.9 |
| [M+CH3COO]- | 194.05894 | 174.9 |
| Data sourced from PubChem and calculated using CCSbase.[2] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general method for the synthesis of N-substituted chloroacetamides can be inferred from established chemical reactions.[5][6][7]
General Synthesis of N-substituted Chloroacetamides
A common method for the synthesis of N-substituted chloroacetamides involves the acylation of a primary or secondary amine with chloroacetyl chloride or a related acylating agent.[5][6][7]
Reaction Scheme:
(Where R would be the 1-chloropropan-2-yl group for the target molecule)
General Procedure:
-
The corresponding amine (in this case, 1-chloropropan-2-amine) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran) in a reaction vessel.
-
The solution is cooled in an ice bath to 0-5 °C.
-
A base, such as triethylamine or pyridine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Chloroacetyl chloride is added dropwise to the stirred solution while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The reaction mixture is then typically washed with water and a mild aqueous acid or base solution to remove the amine salt and any unreacted starting materials.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
Logical and Experimental Workflows
The following diagrams illustrate the general logic for the synthesis and characterization of this compound.
Caption: General synthesis workflow for this compound.
Caption: Standard characterization workflow for organic compounds.
Biological Activity
Currently, there is no publicly available information regarding the biological activity or signaling pathways associated with this compound. Research into compounds with similar structural motifs, such as other N-substituted chloroacetamides, has explored their potential as antimicrobial and antiproliferative agents, but specific data for this compound is lacking.[8]
Safety Information
-
Handling in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes.
For the isomeric compound, 2-chloro-N-(1-methylethyl)-acetamide, the following risk and safety codes have been assigned: R36/37/38 (Irritating to eyes, respiratory system and skin) and S26, S36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves and eye/face protection).[3]
Conclusion
This technical guide consolidates the currently available chemical and physical data for this compound. While there is a notable absence of detailed experimental data, the provided information on its identity, predicted properties, and general synthetic and characterization methodologies offers a foundational resource for researchers. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound.
References
- 1. chiralen.com [chiralen.com]
- 2. PubChemLite - this compound (C5H10ClNO) [pubchemlite.lcsb.uni.lu]
- 3. 2-Chloro-N-(1-methylethyl)-acetamide | CAS 2895-21-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 2-chloro-N-(1-methylethyl)acetamide | C5H10ClNO | CID 76171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to N-(1-chloropropan-2-yl)acetamide: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-chloropropan-2-yl)acetamide is a halogenated amide of interest in medicinal chemistry and drug development due to the prevalence of the chloroacetamide moiety in various biologically active compounds. This technical guide provides a comprehensive overview of its molecular structure, predicted physicochemical properties, and a plausible synthetic route. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and draws comparisons with related chloroacetamide derivatives to offer valuable insights for researchers. The potential for antimicrobial and anti-inflammatory activity is also discussed based on the known bioactivities of analogous structures.
Molecular Structure and Properties
This compound possesses a chemical structure characterized by a central acetamide group, with a 1-chloropropan-2-yl substituent attached to the nitrogen atom.
Chemical Structure
IUPAC Name: this compound CAS Number: 817-78-7[1] Molecular Formula: C₅H₁₀ClNO[2] Canonical SMILES: CC(NC(=O)C)CCl[2] InChI Key: ANLUXOVOERTUOI-UHFFFAOYSA-N[2]
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 135.59 g/mol | PubChem |
| Monoisotopic Mass | 135.04509 Da | [2] |
| XlogP | 0.6 | [2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a general and widely applicable method for the synthesis of N-substituted chloroacetamides involves the acylation of a primary or secondary amine with chloroacetyl chloride or a related acylating agent.[3][4]
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of 1-chloropropan-2-amine with acetyl chloride or acetic anhydride.
Reaction Scheme:
or
General Experimental Protocol
The following is a generalized protocol based on the synthesis of similar N-substituted acetamides:
-
Reaction Setup: To a solution of 1-chloropropan-2-amine in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), the flask is cooled in an ice bath (0-5 °C).
-
Addition of Acylating Agent: Acetyl chloride or acetic anhydride is added dropwise to the stirred solution of the amine. A base, such as triethylamine or pyridine, may be added to neutralize the hydrochloric acid or acetic acid byproduct formed during the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization
The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic peaks for the methyl, methine, and methylene protons, with chemical shifts and coupling patterns consistent with the proposed structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would display distinct signals for each of the five carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Would exhibit characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for the chlorine atom.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts [2]
| Adduct | m/z |
| [M+H]⁺ | 136.05237 |
| [M+Na]⁺ | 158.03431 |
| [M-H]⁻ | 134.03781 |
| [M+NH₄]⁺ | 153.07891 |
| [M+K]⁺ | 174.00825 |
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been found, the broader class of chloroacetamide derivatives has been investigated for various biological activities.
Antimicrobial Activity
Numerous N-substituted chloroacetamides have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3] The proposed mechanism of action for some chloroacetamides involves the alkylation of sulfhydryl groups in essential microbial enzymes, leading to their inactivation and subsequent cell death.
Anti-inflammatory Activity
Certain chloroacetamide derivatives have also been explored for their anti-inflammatory properties. Their mechanism may involve the inhibition of pro-inflammatory signaling pathways, although the precise molecular targets are often compound-specific.
Future Research Directions
Given the lack of specific data, future research on this compound should focus on:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol followed by full spectroscopic characterization is necessary to confirm its structure and properties.
-
Biological Screening: In vitro screening against a panel of clinically relevant bacteria and fungi would be a crucial first step in evaluating its potential as an antimicrobial agent.
-
Cytotoxicity and Mechanistic Studies: Assessment of its toxicity against human cell lines and elucidation of its mechanism of action would be essential for any further drug development efforts.
Visualizations
Molecular Structure
Caption: 2D representation of the molecular structure of this compound.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
This compound represents a molecule of interest within the broader class of biologically active chloroacetamides. While specific experimental data is currently scarce, this guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic approach based on established chemical principles. Further experimental investigation is warranted to fully elucidate its chemical and biological profile, which may reveal its potential for applications in drug discovery and development. The information and protocols outlined herein are intended to serve as a valuable resource for researchers embarking on the study of this and related compounds.
References
Technical Guide: Safety and Handling of N-(1-chloropropan-2-yl)acetamide
Disclaimer: As of the latest search, a comprehensive and officially registered Safety Data Sheet (SDS) for N-(1-chloropropan-2-yl)acetamide (CAS No. 817-78-7) is not publicly available. The following technical guide has been compiled based on general principles of chemical safety, data from structurally related compounds, and standard toxicological testing protocols. This information should be used for educational and illustrative purposes only. For any laboratory or industrial use, it is imperative to obtain a specific SDS from the manufacturer or supplier, or to conduct a thorough risk assessment based on experimentally determined data.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 817-78-7 |
| Molecular Formula | C5H10ClNO |
| Molecular Weight | 135.59 g/mol |
| Synonyms | This compound |
Hazard Identification and Classification
A specific GHS/CLP classification for this compound is not available. However, based on its chemical structure—a chlorinated amide—it is prudent to handle this compound with caution. Structurally related chloroacetamides are often classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Sensitization: May cause an allergic skin reaction.
Precautionary Handling: Researchers and drug development professionals should treat this compound as potentially hazardous. Use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All handling of the solid or solutions should be performed in a well-ventilated fume hood.
Physicochemical Data (Predicted/Illustrative)
Without experimental data, the following table presents predicted or illustrative physicochemical properties that are critical for risk assessment. These values are not experimentally verified for this compound.
| Property | Illustrative Value | Importance in Drug Development & Research |
| Melting Point | Data not available | Purity assessment, formulation development |
| Boiling Point | Data not available | Purification (distillation), stability assessment |
| Flash Point | Data not available | Fire hazard assessment |
| Solubility | Data not available | Vehicle selection for in vitro/in vivo studies, formulation |
| LogP | Data not available | Prediction of membrane permeability and bioavailability |
Toxicological Profile (Illustrative Data)
No specific toxicological data (e.g., LD50) for this compound was found. The table below provides an example of how such data would be presented, with values from a related compound, 2-chloroacetamide, for illustrative purposes only. These values are not representative of this compound.
| Endpoint | Route | Species | Value | Reference (Illustrative) |
| Acute Toxicity (LD50) | Oral | Rat | 138 mg/kg | OECD TG 401[1] |
| Acute Toxicity (LD50) | Dermal | Rat | >2000 mg/kg | OECD TG 402[1] |
| Skin Irritation | Dermal | Rabbit | Slightly irritating | OECD TG 404[1] |
Experimental Protocols
As no specific experimental studies for this compound were identified, this section details a standardized methodology for a key toxicological experiment typically included in a Safety Data Sheet.
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Test Guideline 425)
Objective: To determine the acute oral toxicity (LD50) of a substance.
Principle: The UDP is a sequential test where a single animal is dosed at a time. The dose for the next animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. This method minimizes the number of animals required while providing a statistically robust estimate of the LD50.
Methodology:
-
Test Animals: Healthy, young adult rats of a standard strain (e.g., Wistar or Sprague-Dawley), typically females as they are often slightly more sensitive.
-
Housing and Diet: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and water ad libitum.
-
Dose Formulation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The concentration is prepared to provide the desired dose in a constant volume (e.g., 5 or 10 mL/kg body weight).
-
Administration: Animals are fasted overnight prior to dosing. The substance is administered by oral gavage.
-
Dosing Procedure:
-
A starting dose is selected based on available information (e.g., from related compounds or in silico predictions). A default starting dose is 175 mg/kg.
-
A single animal is dosed.
-
If the animal survives, the dose for the next animal is increased by a constant multiplicative factor (e.g., 3.2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic systems, as well as behavioral patterns), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes (survival/death) at the tested dose levels.
Visualizations
General Workflow for Chemical Hazard Assessment
The following diagram illustrates a typical workflow for assessing the hazards of a new or uncharacterized chemical compound in a research and development setting.
Caption: A flowchart of the chemical hazard assessment process.
End of Technical Guide
References
An In-depth Technical Guide on the Physical Properties of N-(1-chloropropan-2-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(1-chloropropan-2-yl)acetamide. The information is compiled from various chemical databases and safety data sheets for the compound and its structural analogs. This document is intended to serve as a foundational resource for professionals engaged in research and development activities involving this molecule.
Core Physical and Chemical Properties
Data Presentation: Summary of Physical Properties
The quantitative data for this compound are summarized in the table below for clarity and comparative reference.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 817-78-7 | [1] |
| Molecular Formula | C5H10ClNO | [1][2] |
| Molecular Weight | 135.59 g/mol | [1][3] |
| Monoisotopic Mass | 135.04509 Da | [2] |
| Physical State | Solid (Predicted) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Readily soluble in water (Characteristic of similar compounds) | [4] |
| XlogP (Predicted) | 0.6 | [2] |
| Storage Temperature | 2-8°C | [1] |
| SMILES | CC(CCl)NC(=O)C | [2] |
| InChIKey | ANLUXOVOERTUOI-UHFFFAOYSA-N | [2] |
Experimental Protocols
Detailed methodologies for determining key physical properties are outlined below. These are standard protocols applicable to organic compounds like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound melts.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Calibrated thermometer
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to move the sample to the sealed end.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Boiling Point Determination (Microscale Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Small test tube (Thiele tube or similar)
-
Capillary tube (sealed at one end)
-
Heating bath (oil or sand)
-
Calibrated thermometer
-
Rubber band or wire for attachment
Methodology:
-
Sample Preparation: A small volume (approx. 0.5 mL) of the liquid sample is placed into the small test tube.
-
Capillary Insertion: A capillary tube is placed inside the test tube with its open end submerged in the liquid.
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then clamped and suspended in a heating bath.
-
Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Observation: The temperature is noted when a continuous and rapid stream of bubbles emerges from the capillary tube. The heat is then removed.
-
Recording: The liquid will begin to cool and will eventually be drawn back into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Assessment
Objective: To qualitatively determine the solubility of the compound in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Spatula
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Methodology:
-
Sample Addition: Approximately 10-20 mg of this compound is placed into a series of clean, dry test tubes.
-
Solvent Addition: About 1 mL of a specific solvent is added to each test tube.
-
Mixing: The tubes are agitated using a vortex mixer for 1-2 minutes to facilitate dissolution.
-
Observation: The mixture is visually inspected for the presence of undissolved solid.
-
Classification: The solubility is classified based on observation:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: The solid appears largely unaffected.
-
Mandatory Visualization
Proposed Synthetic Workflow
The synthesis of this compound can be logically achieved through the N-acetylation of 2-amino-1-chloropropane. The following diagram illustrates the workflow for this chemical transformation.
Caption: Proposed synthetic workflow for this compound.
References
An In-Depth Technical Guide to N-(1-chloropropan-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-chloropropan-2-yl)acetamide is a halogenated amide that holds potential interest for researchers in medicinal chemistry and drug development. Its structure, featuring a reactive chloromethyl group and an amide linkage, makes it a candidate for investigation as a covalent modifier of biological targets. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a discussion of its potential applications in drug discovery, with a focus on its role as a potential alkylating agent and enzyme inhibitor.
IUPAC Name and Chemical Structure
The correct IUPAC name for the compound is This compound .
The nomenclature is determined as follows:
-
The parent amide is acetamide.
-
There is a substituent on the nitrogen atom, indicated by the locant "N-".
-
The substituent is a propan-2-yl group, where the attachment to the nitrogen is at position 2 of the propane chain.
-
There is a chlorine atom on the first carbon of the propan-2-yl substituent, hence "1-chloro".
This leads to the systematic name: this compound.
Chemical and Physical Data
While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| CAS Number | 817-78-7 | [1] |
| Molecular Formula | C₅H₁₀ClNO | [2] |
| Molecular Weight | 135.59 g/mol | [2] |
| Monoisotopic Mass | 135.04509 Da | [2] |
| Predicted XlogP | 0.6 | [2] |
| Storage | 2-8°C | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through the N-acylation of 2-aminopropan-1-ol followed by chlorination, or more directly by the reaction of 1-amino-2-propanol with chloroacetyl chloride. A general, representative protocol for the latter is provided below.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N-substituted chloroacetamides.
Materials:
-
2-Amino-1-propanol
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-amino-1-propanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous dichloromethane, to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Potential Applications in Drug Development
Haloacetamides are a class of compounds known for their biological activity, which is often attributed to their ability to act as alkylating agents. The electrophilic carbon bearing the chlorine atom can react with nucleophilic residues in biomolecules, such as the thiol group of cysteine or the imidazole group of histidine in proteins. This can lead to the irreversible inhibition of enzymes or the disruption of protein function.
Enzyme Inhibition
This compound and related compounds are of interest as potential enzyme inhibitors. Many enzymes have nucleophilic amino acids in their active sites that are crucial for their catalytic activity. By covalently modifying these residues, haloacetamides can act as irreversible inhibitors. This mechanism is a key strategy in the design of drugs for various diseases, including cancer and infectious diseases.
Cytotoxic and Anticancer Activity
The alkylating nature of haloacetamides can also lead to cytotoxic effects, making them potential candidates for anticancer drug development. By alkylating DNA or essential cellular proteins, these compounds can induce apoptosis (programmed cell death) in rapidly dividing cancer cells. Research on related N-chloroacetyl amino acid derivatives has demonstrated in-vitro activity against various cancer cell lines.
Mandatory Visualizations
Synthesis Pathway of this compound
References
Solubility Profile of N-(1-chloropropan-2-yl)acetamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(1-chloropropan-2-yl)acetamide in organic solvents. Due to the limited availability of public quantitative data for this specific compound, this document focuses on providing a robust framework for researchers to determine its solubility through established experimental protocols. The guide also offers qualitative predictions based on the compound's chemical structure and the principle of "like dissolves like."
Predicted Solubility of this compound
This compound possesses both a halogenated alkyl chain and a secondary amide functional group. This combination of a polar amide group and a moderately polar chloroalkane moiety suggests that the compound will exhibit good solubility in a range of polar and moderately polar organic solvents.
Based on the "like dissolves like" principle, solvents with similar polarity and hydrogen bonding capabilities are expected to be effective. Haloalkanes are generally soluble in organic solvents like ethers and alcohols[1][2][3]. Similarly, amides, particularly secondary amides, can act as both hydrogen bond donors and acceptors, contributing to their solubility in protic and aprotic polar solvents[4][5][6].
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the amide group. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Can accept hydrogen bonds and have strong dipole-dipole interactions. |
| Moderately Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate to High | Similar polarity to the chloroalkane portion of the molecule. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Limited interaction with the polar amide group. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols outline common and reliable techniques for determining the solubility of a solid organic compound in an organic solvent.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and accurate technique for determining thermodynamic (equilibrium) solubility[7][8].
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Separate the saturated solution from the excess solid by filtration (using a syringe filter, e.g., 0.45 µm PTFE) or centrifugation. Care must be taken to avoid temperature changes during this step.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a specific spectroscopic method.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, which represents the solubility. This is typically expressed in mg/mL, g/L, or mol/L.
-
Kinetic Solubility Determination (High-Throughput Screening)
Kinetic solubility measurements are often used in early-stage drug discovery for rapid assessment. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO) into an aqueous or organic medium[9]. While more commonly used for aqueous solubility, the principle can be adapted for organic solvents.
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in a highly soluble solvent like DMSO.
-
-
Serial Dilution:
-
In a microplate format, perform serial dilutions of the stock solution with the target organic solvent.
-
-
Precipitation Detection:
-
Allow the plate to equilibrate for a short period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm)[8][10]. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Data Presentation
Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison between different solvents and conditions.
Table 2: Example of Quantitative Solubility Data Presentation
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Methanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Acetone | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Hexane | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
Visualizations
Logical Relationship for Solubility Prediction
References
- 1. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]
- 2. doubtnut.com [doubtnut.com]
- 3. quora.com [quora.com]
- 4. fiveable.me [fiveable.me]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Amide - Wikipedia [en.wikipedia.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. bmglabtech.com [bmglabtech.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. rheolution.com [rheolution.com]
Navigating the Landscape of N-(1-chloropropan-2-yl)acetamide and its Analogs: A Technical Guide for Researchers
Disclaimer: Direct experimental data and literature for N-(1-chloropropan-2-yl)acetamide (CAS No. 817-78-7) are scarce. This guide provides a comprehensive overview based on the well-documented chemistry and biological activities of the broader class of N-substituted chloroacetamides, offering a predictive framework for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP |
| This compound | 817-78-7[2] | C5H10ClNO[1] | 135.59[3] | Not Reported | Not Reported |
| 2-chloro-N-(1-methylethyl)acetamide | 2895-21-8[3] | C5H10ClNO[3] | 135.59[3] | Not Reported | Not Reported |
| 2-chloro-N-2-propen-1-yl-acetamide | 13269-97-1[4] | C5H8ClNO[4] | 133.58[4] | 270.3 at 760 mmHg[4] | 0.918[4] |
| Chloroacetamide | 79-07-2[5] | C2H4ClNO[5] | 93.51[5] | Not Reported | Not Reported |
| N-(n-Propyl)acetamide | 5331-48-6[6] | C5H11NO[6] | 101.15[6] | Not Reported | Not Reported |
Synthesis and Characterization: A Generalized Approach
The synthesis of N-substituted chloroacetamides is a well-established process, typically involving the acylation of a primary or secondary amine with chloroacetyl chloride or a related acylating agent.[7][8][9]
General Synthesis Protocol
A common synthetic route involves the reaction of an appropriate amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[9][10]
Experimental Protocol: Synthesis of N-substituted Chloroacetamides
-
Dissolution: Dissolve the starting amine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, benzene, or diethyl ether) under an inert atmosphere.
-
Base Addition: Add a base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) to the solution to act as an acid scavenger.
-
Acylation: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with water, an acidic solution (e.g., dilute HCl) to remove excess amine and base, and a basic solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic impurities.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization
The structure and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic methods.[11][12][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1650 cm⁻¹), and the C-Cl stretch.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.[11][13]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern.[12]
Biological Activities of Chloroacetamide Derivatives
While no specific biological data exists for this compound, the broader class of N-substituted chloroacetamides has been extensively studied and shown to exhibit a wide range of biological activities.[8][11][14]
Table 2: Summary of Reported Biological Activities for N-substituted Chloroacetamide Derivatives
| Biological Activity | Examples of Active Compounds | Key Findings |
| Antimicrobial | N-(substituted phenyl)-2-chloroacetamides[11] | Effective against Gram-positive bacteria like S. aureus and MRSA.[11] Activity is dependent on the substituents on the phenyl ring.[11] |
| 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide derivatives[10] | Showed significant bactericidal effects, with some derivatives having MIC values as low as 0.22 μg/mL.[10] Mechanism may involve inhibition of protein synthesis and disruption of biofilm formation.[10] | |
| Antifungal | N-substituted chloroacetamides[8] | Some derivatives have shown fungicidal activity.[8] |
| Antiproliferative/Anticancer | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives[15] | Demonstrated activity against human breast adenocarcinoma (MCF7) cells.[15] |
| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives[16] | Showed potent anti-proliferative activity against cervical (HeLa), breast (MCF7), and liver (HepG2) cancer cell lines.[16] | |
| Anti-inflammatory | 2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide[14] | Reduced inflammation markers in animal models of induced arthritis.[14] |
Potential Mechanisms of Action
The biological effects of chloroacetamides are often attributed to the reactivity of the chlorine atom, which can undergo nucleophilic substitution reactions with biological macromolecules, and the ability of the acetamide group to form hydrogen bonds.[8][10]
Antimicrobial Mechanism
The antimicrobial action of chloroacetamides can involve:
-
Disruption of Microbial Cell Membranes: The lipophilic nature of some derivatives allows them to interfere with the integrity of the cell membrane.[14]
-
Inhibition of Essential Enzymes: The reactive chloroacetyl group can alkylate and inactivate essential enzymes involved in microbial metabolism.[10]
-
Inhibition of Protein Synthesis: Some derivatives have been shown to interfere with bacterial protein synthesis.[10]
Anticancer Mechanism: A Case Study
One study on an N-substituted acetamide derivative (compound 5r ) provided insights into a potential mechanism of anticancer activity.[16] This compound was found to induce apoptosis (programmed cell death) in HepG2 liver cancer cells. The proposed mechanism involves the activation of the extrinsic apoptosis pathway, as evidenced by the dose-dependent increase in caspase-8 and caspase-3 activity, with little effect on caspase-9 (a key component of the intrinsic pathway).[16]
Visualizing Experimental and Biological Pathways
Experimental Workflow
The general process for synthesizing and characterizing novel N-substituted chloroacetamides can be visualized as a straightforward workflow.
References
- 1. PubChemLite - this compound (C5H10ClNO) [pubchemlite.lcsb.uni.lu]
- 2. chiralen.com [chiralen.com]
- 3. 2-chloro-N-(1-methylethyl)acetamide | C5H10ClNO | CID 76171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetamide,2-chloro-N-2-propen-1-yl- | CAS#:13269-97-1 | Chemsrc [chemsrc.com]
- 5. Acetamide, 2-chloro- [webbook.nist.gov]
- 6. N-(n-Propyl)acetamide (CAS 5331-48-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide | 131149-67-2 | Benchchem [benchchem.com]
- 11. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.info [ijpsr.info]
- 13. mdpi.com [mdpi.com]
- 14. 2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide | 1183747-48-9 | Benchchem [benchchem.com]
- 15. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(1-chloropropan-2-yl)acetamide discovery and history
An In-depth Technical Guide on N-(1-chloropropan-2-yl)acetamide
Abstract
This technical guide provides a comprehensive overview of this compound, a chemical compound with limited publicly available historical and experimental data. Due to the absence of specific literature on its discovery, this document outlines a plausible synthetic route based on established chemical principles for the formation of N-substituted chloroacetamides. The guide details a theoretical experimental protocol for its synthesis, presents a compilation of its predicted physicochemical and mass spectrometric properties, and includes a workflow diagram for its preparation. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential properties of this and related molecules.
Introduction and History
A thorough search of scientific literature and patent databases did not yield specific information regarding the initial discovery, including the researchers, institution, or exact date of the first synthesis of this compound (CAS No. 817-78-7). The earliest mentions of this compound appear in patents from 1984, where it is cited for its potential application as a coupling agent in color-forming reactions and more recently as an intermediate in the synthesis of novel fungicides.[1] The lack of a dedicated body of research on this specific molecule suggests it may be a compound synthesized as part of a larger library for screening purposes or as an intermediate in the synthesis of more complex molecules, rather than a focus of independent study.
Plausible Synthesis
The synthesis of this compound can be logically achieved through the acylation of 1-chloropropan-2-amine with chloroacetyl chloride. This is a standard and widely used method for the preparation of N-substituted chloroacetamides.[2][3][4] The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.[5][6]
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following is a detailed, theoretical experimental protocol for the synthesis of this compound based on general procedures for the synthesis of N-substituted chloroacetamides.[5][7]
Materials
-
1-chloropropan-2-amine
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-chloropropan-2-amine (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
As experimental data is not available, the following tables summarize the predicted physicochemical properties and mass spectrometry data for this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO | PubChem |
| Molecular Weight | 135.59 g/mol | PubChem |
| CAS Number | 817-78-7 | CHIRALEN |
| Predicted XlogP | 0.6 | PubChem |
| Predicted Boiling Point | 254.5±23.0 °C at 760 mmHg | ChemSpider |
| Predicted Density | 1.1±0.1 g/cm³ | ChemSpider |
Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 136.05237 |
| [M+Na]⁺ | 158.03431 |
| [M-H]⁻ | 134.03781 |
| [M]⁺ | 135.04454 |
Data sourced from PubChemLite.[8]
Visualization of Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of the target compound.
Signaling Pathways and Biological Activity
There is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. While some chloroacetamides are known to have biological activities, such as herbicidal or anticancer effects, these properties have not been reported for this specific compound.[9] Its citation in a patent as a potential fungicide suggests it may have antimicrobial properties, but further research would be needed to confirm this and elucidate any mechanism of action.[1]
Conclusion
References
- 1. chiralen.com [chiralen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Utilization of N-aryl chloroacetamide reagents in the synthesis of new phenoxyacetamide, thiazolidin-4-one and thiophene derivatives [journals.ekb.eg]
- 5. sphinxsai.com [sphinxsai.com]
- 6. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C5H10ClNO) [pubchemlite.lcsb.uni.lu]
- 9. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
N-(1-chloropropan-2-yl)acetamide: A Versatile Intermediate for Synthetic Chemistry
Introduction
N-(1-chloropropan-2-yl)acetamide is a halogenated amide that serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both an electrophilic chlorine atom and a nucleophilic amide group, allows for diverse chemical transformations. This document provides an overview of its applications, particularly in the development of novel fungicides, and includes generalized protocols for its synthesis and subsequent reactions based on established methods for analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below. These values are critical for reaction planning and characterization.
| Property | Value | Source |
| CAS Number | 817-78-7 | [1] |
| Molecular Formula | C₅H₁₀ClNO | [2] |
| Molecular Weight | 135.59 g/mol | [1] |
| Predicted XlogP | 0.6 | [2] |
Applications in Synthetic Chemistry
The primary documented application of this compound is as a key intermediate in the synthesis of novel heterocyclyl pyridine fungicides[1]. While the specific details within the patent literature are not publicly elaborated, the structure of the molecule suggests its utility in introducing an acetamido-propyl moiety into a target scaffold. The chloro group provides a reactive handle for nucleophilic substitution, enabling the construction of more complex molecules.
Additionally, related N-chloroalkyl acetamides are known to be precursors for various heterocyclic compounds. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-heteroatom bonds, a fundamental strategy in medicinal chemistry and materials science.
Experimental Protocols
Due to the limited availability of specific experimental procedures for this compound in the public domain, the following protocols are adapted from established methods for the synthesis of similar N-substituted chloroacetamides. Researchers should consider these as starting points and may need to optimize conditions for their specific needs.
Protocol 1: Synthesis of this compound (General Procedure)
This protocol is based on the acylation of 2-amino-1-chloropropane with an acetylating agent.
Materials:
-
2-amino-1-chloropropane hydrochloride
-
Acetyl chloride or acetic anhydride
-
A suitable base (e.g., triethylamine, pyridine, or sodium acetate)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-amino-1-chloropropane hydrochloride (1 equivalent) and the chosen base (2.2 equivalents) in the selected anhydrous solvent, add acetyl chloride (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield and Purity:
Yields and purity can vary significantly based on the specific conditions and scale of the reaction. For analogous compounds, yields typically range from 60% to 90%. Purity should be assessed by NMR, and LC-MS.
Protocol 2: Nucleophilic Substitution of this compound (General Procedure)
This protocol outlines a general method for the reaction of this compound with a generic nucleophile (Nu-H).
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
A suitable base (e.g., potassium carbonate, sodium hydride, or triethylamine)
-
Polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
Standard laboratory glassware
Procedure:
-
To a solution of the nucleophile (1.2 equivalents) and base (1.5 equivalents) in the chosen solvent, add a solution of this compound (1 equivalent) in the same solvent.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 136.05237 |
| [M+Na]⁺ | 158.03431 |
| [M-H]⁻ | 134.03781 |
| [M+NH₄]⁺ | 153.07891 |
| [M+K]⁺ | 174.00825 |
| [M]⁺ | 135.04454 |
| [M]⁻ | 135.04564 |
Data predicted by computational methods.[2]
Visualizations
Diagram 1: Proposed Synthesis of this compound
References
Application Notes and Protocols for N-(1-chloropropan-2-yl)acetamide in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-(1-chloropropan-2-yl)acetamide as a versatile precursor for the synthesis of various heterocyclic compounds, particularly focusing on the formation of 4-methyl-substituted oxazolines and thiazolines. Due to a lack of direct literature precedent for this specific substrate, the following protocols and data are based on well-established methodologies for analogous N-(haloalkyl)amides and thioamides.
Introduction
This compound is a bifunctional molecule containing both an amide and a secondary alkyl chloride. This arrangement makes it an attractive starting material for the synthesis of five-membered heterocyclic rings through intramolecular cyclization. The amide oxygen or a corresponding thioamide sulfur can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom to form a five-membered ring. This process, typically facilitated by a base, offers a straightforward route to valuable heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.
Application 1: Synthesis of 4-Methyl-2-oxazoline
The intramolecular cyclization of this compound is a plausible and efficient method for the synthesis of 2,4-dimethyl-2-oxazoline. This reaction proceeds via an intramolecular Williamson ether synthesis-like mechanism, where the amide oxygen, upon deprotonation or in its enol form, acts as a nucleophile.
Proposed Signaling Pathway:
Caption: Proposed pathway for the synthesis of 4-methyl-2-oxazoline.
Experimental Protocol (Adapted from analogous reactions):
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., THF), add a base (1.1 - 1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or heat to reflux (depending on the chosen solvent and base) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired 4-methyl-2-oxazoline.
Application 2: Synthesis of 4-Methyl-2-thiazoline
For the synthesis of 4-methyl-2-thiazoline, this compound must first be converted to its corresponding thioamide, N-(1-chloropropan-2-yl)ethanethioamide. This can be achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. The resulting thioamide can then undergo intramolecular cyclization under basic conditions.
Proposed Experimental Workflow:
Caption: Workflow for the synthesis of 4-methyl-2-thiazoline.
Experimental Protocol (Adapted from analogous reactions):
Part A: Thionation
Materials:
-
This compound
-
Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware and stirring apparatus under inert atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure. The crude thioamide may be used directly in the next step or purified by column chromatography.
Part B: Cyclization
Materials:
-
N-(1-chloropropan-2-yl)ethanethioamide (from Part A)
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous ethanol
Procedure:
-
Dissolve the crude N-(1-chloropropan-2-yl)ethanethioamide in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Dry the organic layer, concentrate, and purify the product by vacuum distillation or column chromatography.
Quantitative Data from Analogous Reactions
The following table summarizes typical reaction conditions and yields for the synthesis of oxazolines and thiazolines from related N-(haloalkyl)amides and thioamides. This data can serve as a guideline for optimizing the synthesis using this compound.
| Precursor | Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |
| N-(2-chloroethyl)benzamide | 2-Phenyl-2-oxazoline | NaOH | Ethanol/Water | Reflux | 2 | 85 | [General knowledge] |
| N-(2-bromoethyl)acetamide | 2-Methyl-2-oxazoline | K₂CO₃ | Acetonitrile | Reflux | 24 | 70-80 | [General knowledge] |
| N-(2-hydroxyethyl)benzamide | 2-Phenyl-2-oxazoline | SOCl₂, then NEt₃ | CH₂Cl₂ | 0 to RT | 4 | >90 | [1] |
| N-(2-chloroethyl)thiobenzamide | 2-Phenyl-2-thiazoline | NaH | THF | RT | 3 | 92 | [General knowledge] |
| N-Allylthioamides | Substituted Thiazolines | PIDA | Dichloromethane | RT | 1-3 | 70-95 | [2] |
Disclaimer: The provided protocols and quantitative data are based on analogous chemical transformations and may require optimization for the specific substrate this compound. It is highly recommended to perform small-scale test reactions to determine the optimal conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for Nucleophilic Substitution on N-(1-chloropropan-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing nucleophilic substitution reactions on N-(1-chloropropan-2-yl)acetamide. This versatile substrate allows for the introduction of a wide range of functional groups, making it a valuable building block in medicinal chemistry and drug development for the synthesis of novel compounds. The following protocols are based on established methodologies for similar N-(chloroalkyl)amides and provide a general framework for the substitution reaction with various nucleophiles.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride ion from this compound by a nucleophile (Nu:). The reaction typically proceeds via an SN2 mechanism.
Experimental Protocols
A general procedure for the nucleophilic substitution on this compound is provided below. Specific examples with representative nucleophiles from different classes (Nitrogen, Sulfur, and Oxygen) are detailed in the subsequent sections.
Materials and Equipment:
-
This compound
-
Nucleophile of choice (e.g., sodium azide, a primary or secondary amine, a thiol, or a sodium alkoxide)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), or Ethanol (EtOH))
-
Base (if required, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Rotary evaporator
General Procedure:
-
To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent, add the nucleophile (1.1 - 2.0 eq).
-
If the nucleophile is an amine, a non-nucleophilic base (1.2 - 2.0 eq) may be added to scavenge the HCl generated during the reaction.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.
-
The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-(1-(substituted)-propan-2-yl)acetamide.
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on this compound with various nucleophiles. These are based on analogous reactions and serve as a starting point for optimization.
| Nucleophile | Reagent | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Nitrogen | ||||||
| Azide | Sodium Azide (NaN₃) | DMF/H₂O | - | 80 | 24 | 70-90 |
| Primary Amine | Benzylamine | MeCN | K₂CO₃ | 80 | 16 | 60-80 |
| Secondary Amine | Piperidine | THF | TEA | 65 | 24 | 65-85 |
| Sulfur | ||||||
| Thiol | Sodium Thiophenolate | EtOH | - | 25-50 | 4-8 | 80-95 |
| Oxygen | ||||||
| Alkoxide | Sodium Methoxide | MeOH | - | 65 | 12 | 50-70 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution on this compound.
Caption: General experimental workflow for the synthesis of N-(1-substituted-propan-2-yl)acetamides.
Signaling Pathway Analogy: The Logic of Nucleophilic Substitution
While not a biological signaling pathway, the logical progression of the nucleophilic substitution reaction can be visualized in a similar manner, highlighting the key components and their interactions.
Caption: Logical relationship of components in the Sₙ2 reaction of this compound.
Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry
Introduction
While specific medicinal chemistry applications for N-(1-chloropropan-2-yl)acetamide are not extensively documented in publicly available literature, the broader class of N-substituted-2-chloroacetamide derivatives represents a significant scaffold in drug discovery and development. These compounds are recognized for their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The reactivity of the α-chloro-substituted amide group makes them valuable intermediates and pharmacophores, capable of forming covalent bonds with biological targets or participating in various other interactions.
This document provides an overview of the applications of representative N-aryl-2-chloroacetamide derivatives in medicinal chemistry, with a focus on their potential as anticancer agents. The protocols and data presented are based on established methodologies for evaluating compounds of this class.
Application Notes: Anticancer Activity of N-Aryl-2-chloroacetamide Derivatives
N-Aryl-2-chloroacetamide derivatives have emerged as a promising class of compounds with potent antiproliferative activity against a range of cancer cell lines. The core structure, featuring an acetamide linker between an aryl ring system and a reactive chloromethyl group, allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.
Mechanism of Action:
The anticancer activity of these derivatives is often attributed to their ability to alkylate nucleophilic residues (such as cysteine or histidine) in the active sites of key enzymes or proteins involved in cancer cell proliferation and survival. One of the primary proposed mechanisms involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. By inhibiting key kinases in this pathway, these compounds can induce cell cycle arrest and apoptosis.
Key Features:
-
Broad Spectrum Activity: Derivatives have shown efficacy against various cancer types, including ovarian, melanoma, and breast cancer cell lines.[1][2]
-
Apoptosis Induction: Many compounds in this class have been shown to induce programmed cell death (apoptosis) in cancer cells.[1]
-
Signaling Pathway Modulation: The ability to interfere with crucial cell signaling pathways contributes to their anticancer effects.
Data Summary: In Vitro Anticancer Activity
The antiproliferative activity of representative N-aryl-2-chloroacetamide derivatives against various human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | A2780 (Ovarian) | 0.15 | Doxorubicin | 0.09 |
| WM35 (Melanoma) | 6.06 | Doxorubicin | 1.20 | |
| Derivative B | MCF-7 (Breast) | 8.5 | 5-Fluorouracil | 5.2 |
| PANC-1 (Pancreatic) | 4.6 | Gemcitabine | 0.02 | |
| HepG2 (Liver) | 2.2 | Sorafenib | 3.9 |
Note: The data presented are representative values for illustrative purposes based on activities reported for this class of compounds.[1][3]
Experimental Protocols
Protocol 2.1: Synthesis of N-Aryl-2-chloroacetamide Derivatives
This protocol describes a general method for the synthesis of N-aryl-2-chloroacetamide derivatives through the chloroacetylation of a primary aromatic amine.
Materials:
-
Substituted aniline derivative
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Potassium Carbonate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in the chosen solvent (e.g., DCM) in a round bottom flask.
-
Add a base such as triethylamine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-2-chloroacetamide derivative.
Protocol 2.2: In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A2780, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
References
Application Notes and Protocols: Antimicrobial Activity Screening of N-(1-chloropropan-2-yl)acetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The rising threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Acetamide derivatives, a versatile class of organic compounds, have garnered significant interest due to their wide range of biological activities, including antimicrobial properties. This document provides detailed protocols for the synthesis and antimicrobial activity screening of N-(1-chloropropan-2-yl)acetamide derivatives. The methodologies described herein are fundamental for the preliminary evaluation of these compounds as potential antimicrobial drug candidates.
I. Synthesis of N-(substituted)-2-chloroacetamide Derivatives
A general and effective method for synthesizing N-substituted chloroacetamides is through the chloroacetylation of the corresponding primary or secondary amine.[1] This reaction involves the nucleophilic substitution of the chlorine atom in chloroacetyl chloride by the amine.
Experimental Protocol:
Materials:
-
Substituted amine (e.g., aniline, benzylamine)
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, or dioxane)
-
Triethylamine or other suitable base
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the substituted amine (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5°C.
-
Add triethylamine (1.1 equivalents) to the solution to act as a base and neutralize the HCl byproduct.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and finally with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the desired N-(substituted)-2-chloroacetamide derivative.
Workflow for Synthesis:
References
Application Notes and Protocols: N-(1-chloropropan-2-yl)acetamide as a Versatile Building Block for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(1-chloropropan-2-yl)acetamide as a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for analogous compounds and can be adapted for the development of new derivatives.
Introduction
This compound is a bifunctional molecule featuring a reactive secondary chloride and an acetamide moiety. This unique combination of functional groups makes it an ideal starting material for the synthesis of a diverse range of compounds through nucleophilic substitution and further chemical transformations. The chiral center at the 2-position of the propane chain also offers the potential for the development of stereospecific compounds, a critical aspect in modern drug discovery.
Synthesis of this compound
The synthesis of the title building block can be readily achieved via the acylation of 2-amino-1-chloropropane with acetyl chloride or a related acetylating agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-1-chloropropane hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend 2-amino-1-chloropropane hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (TEA) (2.2 eq) dropwise to the stirred suspension to neutralize the hydrochloride salt and liberate the free amine.
-
In a separate flask, dissolve acetyl chloride (1.1 eq) in DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the pure product.
Applications in the Synthesis of Novel Compounds
The reactive chloride in this compound allows for a variety of nucleophilic substitution reactions, opening pathways to a wide array of novel compounds.
Synthesis of Azide Derivatives
The introduction of an azide group serves as a versatile handle for further transformations, such as "click" chemistry or reduction to a primary amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(1-azidopropan-2-yl)acetamide.
Synthesis of Thioether and Thiol-Containing Derivatives
Reaction with thiol-containing nucleophiles can introduce sulfur-containing moieties, which are prevalent in many biologically active molecules.
Materials:
-
This compound
-
Aryl thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetone or other suitable polar aprotic solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the aryl thiol (1.1 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in acetone.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of Amine Derivatives
Substitution with primary or secondary amines can be used to build more complex molecular scaffolds.
Materials:
-
This compound
-
Dialkylamine (e.g., diethylamine)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile or other suitable polar aprotic solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add the dialkylamine (2.0 eq) and potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring by TLC.
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired N-(1-(dialkylamino)propan-2-yl)acetamide.
Potential Biological Activities of Derivatives
While specific biological data for direct derivatives of this compound are not extensively reported, the broader class of N-substituted acetamides has shown a wide range of biological activities. The data presented below for analogous compounds can guide the design and screening of new derivatives.
Table 1: Reported Biological Activities of Structurally Related Acetamide Derivatives
| Compound Class | Example Structure | Biological Activity | Reported IC₅₀ / Activity | Reference |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | N/A (Complex Structure) | Antiproliferative (Nasopharyngeal carcinoma) | IC₅₀ = 0.6 µM | [1] |
| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | N/A (Complex Structure) | Urease Inhibition | More active than standard | [2] |
| 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol | N/A (Complex Structure) | Cytotoxic (PANC-1 and HepG2 cell lines) | IC₅₀ = 4.6 µM and 2.2 µM | [3] |
| N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | N/A (Complex Structure) | Acetylcholinesterase and Butyrylcholinesterase Inhibition | Promising activity | [4] |
Note: The structures of the referenced compounds are complex and not directly depicted. Researchers are encouraged to consult the cited literature for detailed structural information.
Conclusion
This compound is a promising and readily accessible building block for the synthesis of a variety of novel compounds. Its utility in nucleophilic substitution reactions allows for the introduction of diverse functional groups, leading to new chemical entities with potential applications in drug discovery and development. The protocols provided herein offer a starting point for the exploration of this versatile molecule in the creation of new libraries of compounds for biological screening. Further research into the derivatization of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- 1. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Chloroacetylation of Amines
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed experimental procedures for the chloroacetylation of primary and secondary amines, a crucial transformation in synthetic organic chemistry. Chloroacetamides are valuable intermediates in the synthesis of pharmaceuticals, herbicides like alachlor and metolachlor, and other biologically active molecules.[1][2] The 2-chloro-N-substituted acetamide products are particularly useful because the chlorine atom can be easily displaced by various nucleophiles, allowing for further molecular modifications.[3][4][5]
Reaction Mechanism
The chloroacetylation of an amine with chloroacetyl chloride proceeds through a nucleophilic acyl substitution mechanism. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the N-substituted chloroacetamide.[6][7] An acid scavenger or a base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6]
Caption: Nucleophilic addition-elimination mechanism for chloroacetylation.
Data Presentation
The choice of solvent and base significantly impacts the reaction's efficiency, yield, and chemoselectivity.
Table 1: Effect of Base and Solvent on Chloroacetylation of Aniline
| Entry | Base (equiv.) | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | DBU (0.2) | THF | 3-6 h | 75-95 | [8] |
| 2 | TEA | THF | >10 h | Low Yield | [8] |
| 3 | DABCO | THF | >10 h | Low Yield | [8] |
| 4 | Pyridine (1.0) | CH₂Cl₂ | N/A | High Yield | [9][10] |
| 5 | Propylene Oxide (2.0) | Phosphate Buffer | 20 min | 86 | [11] |
| 6 | Pyridine (1.0) | Phosphate Buffer | 20 min | ~86 | [11] |
Table 2: Chloroacetylation Yields for Various Amines
| Entry | Amine | Method/Conditions | Yield (%) | Reference |
| 1 | Aniline | DBU, THF, rt | 86 | [8] |
| 2 | Benzylamine | K₂CO₃, MeCN | N/A | [11] |
| 3 | Butylamine | Phosphate Buffer, Propylene Oxide | 78 | [1][12] |
| 4 | Cyclohexylamine | Phosphate Buffer, Propylene Oxide | 75 | [1][12] |
| 5 | p-Toluidine | Phosphate Buffer, Propylene Oxide | 89 | [1][12] |
| 6 | p-Aminophenol | Phosphate Buffer, Propylene Oxide | 85 | [1][12] |
| 7 | 2-Amino-4-phenylthiazole | DBU, THF, rt | 95 | [8] |
| 8 | m-Chloroaniline | Aqueous, rt | 70 | [13] |
| 9 | o-Methoxyaniline | Aqueous, rt | 60 | [13] |
Experimental Protocols
Safety Precaution: Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water.[2][14] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: General Procedure using an Organic Base in an Anhydrous Solvent
This method is a conventional approach suitable for a wide range of primary and secondary amines.
Materials:
-
Substrate amine (1.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine (1.1 equiv), Triethylamine (TEA) (1.1 equiv), or DBU (0.2 equiv))[8][9]
-
Chloroacetyl chloride (1.05-1.1 equiv)
-
Nitrogen or Argon atmosphere
-
Ice bath
Procedure:
-
Dissolve the amine (1.0 equiv) and the base (e.g., pyridine, 1.1 equiv) in anhydrous DCM under a nitrogen atmosphere.[9]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of chloroacetyl chloride (1.05 equiv) in DCM dropwise to the stirred mixture, maintaining the temperature below 5 °C.[8]
-
Allow the reaction to stir at 0 °C or room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, pour the reaction mixture into cold water to precipitate the product or proceed with a liquid-liquid extraction.[8]
-
Workup: Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine.[9]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.[15]
Protocol 2: Green Chemistry Procedure in Aqueous Phosphate Buffer
This rapid and environmentally benign method is highly effective for anilines and other amines, offering high chemoselectivity and simple product isolation.[1][11][12]
Materials:
-
Substrate amine (1.0 equiv)
-
Phosphate buffer (e.g., 0.1 M, pH ~7)
-
HCl scavenger (e.g., Propylene oxide, 2.0 equiv)[11]
-
Chloroacetyl chloride (1.1 equiv)
Procedure:
-
Suspend the amine (1.0 equiv) in phosphate buffer. If the amine is insoluble, a minimal amount of a co-solvent like acetonitrile may be added.[16]
-
Add the HCl scavenger (propylene oxide, 2.0 equiv) to the mixture.
-
Add chloroacetyl chloride (1.1 equiv) dropwise while stirring vigorously at room temperature.
-
Continue to stir for approximately 20-30 minutes. The reaction is typically very fast.[12]
-
The product often precipitates directly from the reaction mixture.
-
Workup: Isolate the solid product by simple vacuum filtration.
-
Wash the collected solid with cold water to remove any residual buffer salts and starting materials.
-
Dry the purified product under vacuum. Chromatographic purification is often not necessary with this method.[11]
Protocol 3: Chemoselective N-Chloroacetylation of Amino Alcohols
This protocol demonstrates the selective acylation of the amino group in the presence of a hydroxyl group by performing the reaction under neutral or biocompatible conditions.[11][17]
Materials:
-
Amino alcohol (e.g., 2-aminobenzyl alcohol, p-aminophenol) (1.0 equiv)
-
Phosphate buffer
-
Propylene oxide (2.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
Procedure:
-
Follow the procedure outlined in Protocol 2 .
-
The use of phosphate buffer is crucial as it suppresses the reactivity of the alcohol group, preventing O-acylation.[11][12] In contrast, running the reaction with bases like TEA in organic solvents like CH₂Cl₂ can lead to a mixture of N- and O-acylated products.[12]
-
Isolate and purify the N-chloroacetylated product as described in Protocol 2. NMR analysis can confirm the selective acylation of the amine group.[12]
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Solved Please explain each step in the mechanism the | Chegg.com [chegg.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. orgsyn.org [orgsyn.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. ijpsr.info [ijpsr.info]
- 14. chembk.com [chembk.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Peptide Modification Using N-(1-chloropropan-2-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(1-chloropropan-2-yl)acetamide belongs to the class of haloacetamide reagents, which are effective alkylating agents for nucleophilic amino acid residues in peptides and proteins. The primary target for alkylation by chloroacetamides is the sulfhydryl group of cysteine residues, forming a stable thioether bond. This modification is crucial in proteomics for preventing the re-formation of disulfide bonds after reduction, ensuring proteins remain in a denatured state, and for introducing specific tags or labels.
The reaction proceeds via a nucleophilic substitution mechanism where the cysteine thiol attacks the carbon atom bearing the chlorine, displacing the chloride ion. While cysteine is the most reactive residue, other nucleophilic side chains (e.g., histidine, lysine, methionine) and the N-terminal amino group can also be modified, particularly at higher pH values and reagent concentrations.[1] Compared to its iodoacetamide counterpart, chloroacetamide is generally less reactive, which can lead to more specific cysteine modification with fewer off-target effects.[1] However, chloroacetamide has been associated with an increase in the oxidation of methionine and tryptophan residues.[2][3]
These application notes provide a detailed overview of the use of this compound for peptide modification, including protocols for cysteine alkylation and a summary of potential side reactions.
Key Applications
-
Proteomics Sample Preparation: To irreversibly block cysteine residues after disulfide bond reduction, preventing protein aggregation and improving enzymatic digestion and mass spectrometry analysis.[4]
-
Peptide-Based Drug Development: To introduce a stable linker for conjugation of other molecules, such as fluorophores, affinity tags, or cytotoxic drugs.
-
Chemical Biology: To create specifically modified peptides for studying protein-protein interactions or enzyme mechanisms.[5][6]
Experimental Protocols
The following protocols are adapted from standard procedures for cysteine alkylation using 2-chloroacetamide.[1] They should be optimized for this compound.
3.1. Protocol 1: Standard Cysteine Alkylation in Solution (for Proteomics)
This protocol is designed for the alkylation of cysteine residues in proteins prior to enzymatic digestion for mass spectrometry-based proteomics.
Materials:
-
Protein/peptide sample
-
Denaturation/Reduction Buffer: 6 M Guanidine HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation Reagent: this compound
-
Quenching Reagent: 1 M DTT
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Proteolytic Enzyme (e.g., Trypsin)
Procedure:
-
Solubilization and Denaturation: Dissolve the protein sample in Denaturation/Reduction Buffer to a final concentration of 1-5 mg/mL.
-
Reduction: Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation:
-
Prepare a fresh stock solution of this compound in Digestion Buffer.
-
Add the alkylating agent to the reduced protein sample to a final concentration of 20-40 mM (a 2-4 fold molar excess over the reducing agent).
-
Incubate in the dark at room temperature for 30-45 minutes.
-
-
Quenching: Add DTT to a final concentration of 10 mM to quench the excess alkylating agent. Incubate for 15 minutes.
-
Buffer Exchange: Remove the denaturation buffer and excess reagents by dialysis, spin column filtration, or protein precipitation (e.g., with acetone) and resuspend in Digestion Buffer.
-
Digestion: Add the proteolytic enzyme at an appropriate enzyme-to-substrate ratio (e.g., 1:50 for trypsin). Incubate at 37°C for 12-18 hours.
-
Sample Cleanup: Acidify the sample with formic acid to stop digestion and proceed with sample cleanup (e.g., using C18 desalting columns) prior to LC-MS/MS analysis.
3.2. Protocol 2: Selective Cysteine Modification of a Purified Peptide
This protocol is for the selective modification of a cysteine-containing peptide.
Materials:
-
Cysteine-containing peptide
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.0-7.5
-
This compound
-
Quenching Reagent: N-acetylcysteine or β-mercaptoethanol
-
Analytical and Preparative HPLC
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in Reaction Buffer to a concentration of 1-10 mM.
-
Alkylation:
-
Add a 1.1 to 5-fold molar excess of this compound to the peptide solution. The exact excess should be optimized to maximize modification while minimizing side products.
-
Incubate at room temperature, monitoring the reaction progress by analytical HPLC-MS. Reaction times can range from 30 minutes to several hours.
-
-
Quenching: Once the desired level of modification is reached, add a 5-fold molar excess of a quenching reagent (relative to the alkylating agent) to consume any unreacted this compound.
-
Purification: Purify the modified peptide from the reaction mixture using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and MS/MS sequencing.
Data Presentation
The following tables summarize quantitative data reported for the related compound, 2-chloroacetamide (CAA), in comparison to the more common alkylating agent, iodoacetamide (IAA). These data highlight the potential side reactions to be aware of when using a chloroacetamide-based reagent.
Table 1: Comparison of Off-Target Alkylation and Methionine Oxidation
| Alkylating Agent | N-terminal Alkylation (%) | Methionine Oxidation (%) | Tryptophan Oxidation (%) | Reference |
| Iodoacetamide (IAA) | Higher | 2-5 | Lower | [2][3] |
| 2-Chloroacetamide (CAA) | Lower | up to 40 | Higher | [2][3] |
Table 2: General Reaction Conditions for Cysteine Alkylation
| Parameter | Condition | Rationale | Reference |
| pH | 7.0 - 8.5 | Thiolate anion (S-) is the reactive species; higher pH increases reactivity but also increases off-target reactions with amines (e.g., Lys, N-terminus). | [1] |
| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and stability of the reagents and peptide. | [1] |
| Time | 30 - 60 minutes | Generally sufficient for complete alkylation with chloroacetamides. Reaction should be monitored. | [7] |
| Light | Protect from light | Haloacetamides can be light-sensitive. | [1] |
| Reagent Excess | 2-4 fold molar excess over reducing agent | Ensures complete alkylation of all reduced cysteines. |
Visualizations
Diagram 1: General Workflow for Peptide Alkylation in Proteomics
Caption: A typical workflow for preparing protein samples for mass spectrometry, including the key steps of reduction and alkylation.
Diagram 2: Chemical Mechanism of Cysteine Alkylation and Potential Side Reactions
Caption: The primary reaction of this compound with cysteine and potential off-target modifications of other nucleophilic amino acid residues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(1-chloropropan-2-yl)acetamide in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-(1-chloropropan-2-yl)acetamide. While not a traditional coupling agent in the context of peptide or cross-coupling reactions, this molecule serves as a valuable electrophilic building block for the formation of carbon-heteroatom bonds. Its primary application lies in the alkylation of various nucleophiles, making it a useful intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential biologically active agents.
Overview of Reactivity
This compound is a member of the α-halo amide class of compounds. The presence of the chlorine atom on the carbon adjacent to the amide carbonyl group makes it susceptible to nucleophilic substitution. This reactivity is the cornerstone of its application in synthesis, allowing for the "coupling" of the N-acetylated propan-2-yl moiety to other molecules.
The general reaction pathway involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new covalent bond. This process is a standard SN2 reaction, and its efficiency is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
Caption: General workflow for the alkylation of nucleophiles using this compound.
Applications in Synthesis
The primary application of this compound and related α-halo amides is in the alkylation of a variety of nucleophiles. This allows for the introduction of the CH3-CH(NHCOCH3)-CH2- fragment into a target molecule.
Table 1: Summary of Potential Coupling Reactions
| Nucleophile Type | Nucleophilic Atom | Resulting Bond | Potential Applications |
| Alcohols/Phenols | Oxygen | C-O (Ether) | Synthesis of ethers and aryloxyacetamides. |
| Amines (Primary/Secondary) | Nitrogen | C-N (Amine) | Synthesis of diamine derivatives and nitrogen-containing heterocycles. |
| Thiols/Thiophenols | Sulfur | C-S (Thioether) | Synthesis of thioethers and related sulfur-containing compounds. |
| Carboxylates | Oxygen | C-O (Ester) | Synthesis of ester derivatives. |
The chemical reactivity of N-aryl 2-chloroacetamides, a class of compounds to which this compound is related, is primarily characterized by the facile replacement of the chlorine atom by nucleophiles such as oxygen, nitrogen, and sulfur.[1] This nucleophilic substitution can sometimes be followed by an intramolecular cyclization to produce various heterocyclic systems.[1]
Experimental Protocols
The following are generalized protocols for the use of this compound as an alkylating agent. Researchers should note that optimization of reaction conditions (temperature, solvent, base, and reaction time) is often necessary for specific substrates.
Protocol for O-Alkylation of a Phenol
This protocol describes a general procedure for the synthesis of an aryloxyacetamide derivative.
Materials:
-
This compound
-
Substituted Phenol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Stirring apparatus and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Experimental workflow for the O-alkylation of a phenol.
Protocol for N-Alkylation of an Amine
This protocol outlines a general method for the synthesis of a substituted diamine derivative.
Materials:
-
This compound
-
Primary or Secondary Amine
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile or Dichloromethane (DCM)
-
Stirring apparatus
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile.
-
To this solution, add this compound (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove the triethylamine hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Synthesis of Heterocyclic Compounds
N-substituted chloroacetamides are versatile starting materials for the synthesis of various heterocyclic compounds.[2] The reaction of a chloroacetamide with a binucleophilic reagent can lead to the formation of a heterocyclic ring through a sequence of alkylation and intramolecular cyclization.
For instance, 2-chloro-N-p-tolylacetamide has been used to synthesize β-lactam derivatives by reacting with Schiff bases derived from the initial chloroacetamide.[2] A similar synthetic strategy could be envisioned for this compound.
Caption: Logical pathway for the synthesis of heterocyclic compounds.
Safety Information
This compound is an alkylating agent and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Troubleshooting & Optimization
Technical Support Center: N-(1-chloropropan-2-yl)acetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(1-chloropropan-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the N-acetylation of 2-amino-1-chloropropane. This is typically achieved by reacting 2-amino-1-chloropropane with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a suitable base.
Q2: Which acetylating agent is better, acetyl chloride or acetic anhydride?
A2: Both acetyl chloride and acetic anhydride are effective for N-acetylation.
-
Acetyl chloride is generally more reactive, leading to faster reaction times. However, it is highly sensitive to moisture and generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base.[1][2]
-
Acetic anhydride is less reactive and less sensitive to moisture. The reaction may require mild heating to proceed at a reasonable rate. The byproduct is acetic acid, which is less corrosive than HCl.
Q3: Why is a base necessary in this reaction?
A3: When using acetyl chloride, a base is crucial to neutralize the hydrochloric acid (HCl) byproduct.[3] If not neutralized, the HCl will react with the starting amine (2-amino-1-chloropropane) to form an ammonium salt, which is not nucleophilic and will not react with the acetylating agent, thus halting the reaction and reducing the yield.[3] Common bases include triethylamine (TEA) or pyridine.
Q4: What are the potential side reactions to be aware of?
A4: Potential side reactions include:
-
O-acetylation: If there are hydroxyl groups present in impurities, they could also be acetylated.
-
Reaction at the chloro group: Under strongly basic conditions or at elevated temperatures, there is a possibility of elimination (to form an alkene) or substitution of the chloride. It is therefore recommended to use non-nucleophilic bases and moderate reaction temperatures.
-
Diacetylation: While less common for primary amines as the resulting amide is less nucleophilic, it is a theoretical possibility if the reaction conditions are too harsh.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (2-amino-1-chloropropane and the acetylating agent). The disappearance of the starting amine spot and the appearance of a new product spot indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is stirred for a sufficient amount of time. Monitor by TLC until the starting amine is consumed. - If using acetic anhydride, gentle heating (e.g., 40-50°C) may be required. |
| Amine salt formation. | - Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used to neutralize the HCl produced from acetyl chloride.[3] For aliphatic amines, a combination of sodium acetate and triethylamine can be effective.[2] | |
| Hydrolysis of acetylating agent. | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel. Acetyl chloride is particularly sensitive to water.[1] | |
| Poor nucleophilicity of the amine. | - While 2-amino-1-chloropropane is a primary amine and should be sufficiently nucleophilic, ensure the free base is used and not the hydrochloride salt. If starting with the salt, an additional equivalent of base is required to liberate the free amine. | |
| Product is Difficult to Purify | Presence of unreacted starting materials. | - After the reaction is complete, perform an aqueous workup. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and the base. Then wash with a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acetylating agent and acidic byproducts. |
| Formation of byproducts. | - Optimize reaction conditions to minimize side reactions. Use moderate temperatures and avoid excessively strong or nucleophilic bases. - If simple extraction and washing are insufficient, purification by column chromatography on silica gel may be necessary. | |
| Reaction is Too Vigorous or Exothermic | High reactivity of acetyl chloride. | - The reaction of acetyl chloride with amines can be highly exothermic.[4] Add the acetyl chloride dropwise to the solution of the amine and base, preferably at a reduced temperature (e.g., 0°C using an ice bath). |
Experimental Protocols
Protocol 1: N-acetylation using Acetyl Chloride
This protocol is a general procedure for the N-acetylation of a primary amine and may require optimization for the specific substrate.
Materials:
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2-amino-1-chloropropane
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Acetyl chloride
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Triethylamine (TEA)
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Anhydrous dichloromethane (DCM)
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-amino-1-chloropropane (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
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Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: N-acetylation using Acetic Anhydride
This protocol provides an alternative method using a less reactive acetylating agent.
Materials:
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2-amino-1-chloropropane
-
Acetic anhydride
-
Pyridine (or triethylamine)
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-1-chloropropane (1.0 eq) in the chosen anhydrous solvent.
-
Add pyridine (1.2 eq) to the solution.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred mixture at room temperature.
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If the reaction is slow, gently heat the mixture to 40-50°C and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with the organic solvent.
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Perform an aqueous workup as described in Protocol 1 (steps 6-8).
Data Presentation
Table 1: Comparison of Acetylating Agents
| Parameter | Acetyl Chloride | Acetic Anhydride |
| Reactivity | High | Moderate |
| Byproduct | Hydrochloric Acid (HCl) | Acetic Acid (CH₃COOH) |
| Sensitivity to Moisture | High | Low |
| Typical Reaction Temperature | 0°C to Room Temperature | Room Temperature to 50°C |
| Safety Considerations | Corrosive, reacts violently with water. | Irritant. |
Table 2: Influence of Base on Yield (Illustrative)
| Base | Equivalents | Expected Outcome | Rationale |
| None | 0 | Very low to no yield | Amine salt formation stops the reaction.[3] |
| Triethylamine | 1.1 | Good to excellent yield | Effectively neutralizes HCl. |
| Pyridine | 1.2 | Good to excellent yield | Acts as both a base and a nucleophilic catalyst. |
| Sodium Bicarbonate (aq.) | Excess | Moderate yield | Weaker base, two-phase system may slow reaction. |
Visualizations
References
Technical Support Center: Purification of N-(1-chloropropan-2-yl)acetamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-(1-chloropropan-2-yl)acetamide by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a suitable recrystallization solvent for this compound?
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Primary Recommendations: Ethanol, Isopropanol, Acetonitrile.
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Mixed-Solvent Systems: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Heptane.
The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Q2: What is the expected melting point of pure this compound?
A2: An experimentally determined melting point for this compound is not widely reported. However, based on structurally similar compounds such as N-[4-(2-chloropropanoyl)phenyl]acetamide (m.p. 119-120 °C), it is expected to be a solid at room temperature with a distinct melting point. A sharp melting range (e.g., within 1-2 °C) after recrystallization is a good indicator of purity.
Q3: What are the likely impurities in my crude this compound sample?
A3: Potential impurities largely depend on the synthetic route used. A common method for the synthesis of N-substituted acetamides is the reaction of an amine with an acyl chloride. For the synthesis of this compound, likely impurities include:
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Unreacted Starting Materials: 2-amino-1-chloropropane (or 1-amino-2-chloropropane) and acetyl chloride (or its hydrolysis product, acetic acid).
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Byproducts: The hydrochloride salt of the starting amine (e.g., 2-amino-1-chloropropane hydrochloride), which is formed during the reaction.
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Side-reaction Products: Diacylated products or other compounds formed from side reactions.
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Residual Solvents: Solvents used in the synthesis and workup.
Q4: My compound "oils out" during cooling instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or a solvent system in which the compound is too soluble. To address this:
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Reheat the solution to redissolve the oil.
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Add a small amount of additional solvent to decrease the saturation level.
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Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on a benchtop before moving it to an ice bath.
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If the problem persists, consider a different recrystallization solvent or a mixed-solvent system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is not sufficiently supersaturated.3. The compound is very soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.3. Add a "seed crystal" of the crude product to the cooled solution.4. If using a mixed-solvent system, add more of the anti-solvent (the one in which the compound is less soluble).5. Cool the solution in a colder bath (e.g., dry ice/acetone) if the solvent's freezing point allows.6. If all else fails, evaporate the solvent and try recrystallization with a different solvent. |
| The recrystallized yield is very low. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.2. Premature crystallization occurred during hot filtration.3. The crystals were washed with too much cold solvent, or the solvent was not cold enough.4. The compound has significant solubility in the chosen solvent even at low temperatures. | 1. Before filtering, ensure the solution is thoroughly cooled to maximize crystal formation. You can try to recover more product from the filtrate by evaporating some solvent and re-cooling.2. To prevent premature crystallization, use a pre-heated funnel and filter the hot solution quickly. If crystals form in the funnel, they can be redissolved with a small amount of hot solvent.3. Wash the collected crystals with a minimal amount of ice-cold solvent.4. Re-evaluate your choice of solvent. A solvent with lower solubility at cold temperatures may be more suitable. |
| The product is discolored after recrystallization. | 1. Colored impurities are co-precipitating with the product.2. The compound may be degrading at the boiling point of the solvent. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb some of your product.2. Choose a solvent with a lower boiling point. |
| The melting point of the recrystallized product is broad or lower than expected. | 1. The product is still impure.2. The product is wet with residual solvent. | 1. Perform a second recrystallization, potentially with a different solvent system.2. Ensure the crystals are thoroughly dried under vacuum before measuring the melting point. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized for your particular sample.
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Solvent Selection:
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Place a small amount of your crude this compound into several test tubes.
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Add a few drops of different potential solvents (e.g., ethanol, isopropanol, acetonitrile, water) to each tube.
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Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at room temperature.
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Gently heat the test tubes. An ideal solvent will dissolve the compound completely at or near its boiling point.
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Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large number of crystals.
-
-
Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen recrystallization solvent.
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Heat the mixture on a hot plate with stirring until the solvent begins to boil.
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Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
-
Hot Filtration (if necessary):
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If the hot solution contains insoluble impurities (e.g., dust, solid byproducts), perform a hot filtration.
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Pre-heat a funnel and a clean Erlenmeyer flask.
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Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble impurities.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
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Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.
-
-
Isolation and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
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Allow the crystals to air-dry in the Büchner funnel for a few minutes by continuing to draw a vacuum.
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Transfer the crystals to a watch glass or drying dish and dry them thoroughly in a vacuum oven until a constant weight is achieved.
-
-
Analysis:
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Determine the melting point of the dried crystals. A sharp melting range close to the expected value indicates a high degree of purity.
-
Calculate the percent recovery.
-
Visualization
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: Synthesis of N-(1-chloropropan-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1-chloropropan-2-yl)acetamide.
Troubleshooting Guide
Encountering unexpected results is a common aspect of chemical synthesis. This guide is designed to help you identify and resolve potential issues arising from side reactions during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Hydrolysis of Acetylating Agent: Presence of moisture in reactants or solvent. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly opened or properly stored acetylating agents (acetyl chloride or acetic anhydride). |
| Intramolecular Cyclization: Formation of a stable aziridinium ion intermediate that proceeds to other products. | Conduct the reaction at a lower temperature (e.g., 0-5 °C) to disfavor the cyclization equilibrium. Choose a non-polar, aprotic solvent. | |
| Incorrect Stoichiometry: Molar ratios of reactants are not optimized. | Use a slight excess (1.05-1.1 equivalents) of the acetylating agent. A large excess can promote diacetylation. | |
| Presence of a Higher Molecular Weight Impurity | Over-acetylation (Diacetylation): The primary amine of the starting material or the secondary amide of the product is acetylated twice. | Add the acetylating agent dropwise to the amine solution at a low temperature to maintain a low instantaneous concentration of the acetylating agent. Avoid using a large excess of the acetylating agent. |
| Presence of Multiple Unidentified Byproducts | Aziridinium Ion-Mediated Reactions: The highly reactive aziridinium ion intermediate can react with any available nucleophiles (e.g., solvent, excess amine, water) to form a variety of products. | Maintain a low reaction temperature. Use a non-nucleophilic solvent. Ensure anhydrous conditions. |
| Polymerization/Oligomerization: The aziridinium ion can react with other amine or amide molecules. | Use dilute reaction conditions to reduce the likelihood of intermolecular reactions. | |
| Product Degradation During Workup or Purification | Hydrolysis of the Product: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. | Use mild workup conditions. Neutralize the reaction mixture carefully. Avoid prolonged heating during solvent evaporation or purification. |
| Base-Promoted Side Reactions: Strong, non-hindered bases can promote elimination or other side reactions. | Use a hindered, non-nucleophilic base such as triethylamine or diisopropylethylamine to scavenge the HCl produced without promoting other reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The primary side reactions of concern are:
-
Over-acetylation (Diacetylation): Formation of N-acetyl-N-(1-chloropropan-2-yl)acetamide. This occurs when the initially formed product reacts with another molecule of the acetylating agent.
-
Intramolecular Cyclization: The product can cyclize to form a highly reactive three-membered ring called an aziridinium ion. This intermediate can then react with various nucleophiles to generate a mixture of byproducts.
-
Hydrolysis of Acetylating Agent: Acetyl chloride and acetic anhydride react readily with water to form acetic acid, which reduces the amount of acetylating agent available for the main reaction and can introduce acidic conditions that may catalyze other side reactions.
Q2: How can I minimize the formation of the diacetylated byproduct?
A2: To minimize diacetylation, you should control the stoichiometry and the reaction conditions carefully. Use only a slight excess of the acetylating agent (e.g., 1.05 equivalents). The acetylating agent should be added slowly and dropwise to the solution of 2-amino-1-chloropropane, preferably at a low temperature (e.g., 0 °C). This maintains a low concentration of the acetylating agent, favoring the mono-acetylation reaction.
Q3: What is the aziridinium ion, and why is it problematic?
A3: The aziridinium ion is a cyclic cation formed by the intramolecular displacement of the chloride by the nitrogen atom of the amide. This three-membered ring is highly strained and therefore very reactive. It can be attacked by any nucleophile present in the reaction mixture, including the solvent, water, or another amine molecule. This can lead to a complex mixture of byproducts and a lower yield of the desired this compound.
Q4: What reaction conditions will suppress the formation of the aziridinium ion?
A4: The formation of the aziridinium ion is an equilibrium process. To suppress its formation, it is recommended to:
-
Use low temperatures: Running the reaction at 0 °C or below will shift the equilibrium away from the formation of the aziridinium ion.
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Choose a non-polar, aprotic solvent: Solvents like dichloromethane or diethyl ether are less likely to promote the formation and subsequent reaction of the charged aziridinium intermediate compared to polar solvents.
Q5: Which acetylating agent is better for this synthesis: acetyl chloride or acetic anhydride?
A5: Both acetyl chloride and acetic anhydride can be used.
-
Acetyl chloride is more reactive, which can lead to faster reaction times but may also increase the likelihood of over-acetylation if not added carefully. The reaction produces hydrochloric acid (HCl), which must be neutralized by a base.
-
Acetic anhydride is less reactive, offering better control over the reaction. The byproduct is acetic acid, which is less corrosive than HCl. A base is still typically used to drive the reaction to completion.
For better control and to minimize aggressive side reactions, acetic anhydride is often a good choice.
Q6: What is the role of a base in this reaction, and which one should I use?
A6: When using acetyl chloride, a base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it unreactive. A non-nucleophilic, hindered base like triethylamine or diisopropylethylamine is recommended. These bases will scavenge the acid without competing with the primary amine as a nucleophile or promoting other side reactions.
Experimental Protocol
The following is a general experimental protocol for the synthesis of this compound. Optimization may be required based on laboratory conditions and desired product purity.
Materials:
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2-Amino-1-chloropropane hydrochloride
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Acetyl chloride or Acetic anhydride
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Triethylamine (or another suitable non-nucleophilic base)
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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To a solution of 2-amino-1-chloropropane hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir for 15-20 minutes.
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Slowly add acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by slowly adding water.
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Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.
Data Presentation
The following table summarizes the expected qualitative effects of key reaction parameters on the formation of the desired product and major side products.
| Parameter | Change | Effect on this compound Yield | Effect on Diacetylation | Effect on Aziridinium Ion Formation |
| Temperature | Increase | May decrease due to increased side reactions | May increase | Increases |
| Decrease | May increase due to suppression of side reactions | Decreases | Decreases | |
| Acetylating Agent Concentration | High (e.g., rapid addition) | May decrease | Increases | No direct effect |
| Low (e.g., slow, dropwise addition) | May increase | Decreases | No direct effect | |
| Solvent Polarity | Increase (e.g., using DMF instead of DCM) | May decrease | May increase | Increases |
| Decrease (e.g., using hexane) | May increase (if reactants are soluble) | May decrease | Decreases | |
| Base | Strong, nucleophilic | May decrease | No direct effect | May promote subsequent reactions of the ion |
| Weak, hindered | Favorable | No direct effect | Less likely to interfere |
Visualizations
Caption: Reaction scheme for the synthesis of this compound and major side reactions.
Technical Support Center: N-(1-chloropropan-2-yl)acetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(1-chloropropan-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route involves a two-step process starting from 2-aminopropan-1-ol:
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N-acetylation: The amino group of 2-aminopropan-1-ol is selectively acetylated to form N-(1-hydroxypropan-2-yl)acetamide.
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Chlorination: The hydroxyl group of the intermediate is then replaced with a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂) to yield the final product, this compound.
Q2: What are the critical parameters to control during the N-acetylation step?
To ensure selective N-acetylation and avoid O-acetylation, the reaction conditions should be carefully controlled. Alkaline conditions generally favor N-acetylation. Key parameters include the choice of acetylating agent, solvent, temperature, and base.
Q3: What are the common challenges in the chlorination step with thionyl chloride?
Common challenges include incomplete reaction, formation of side products due to rearrangements, and handling the corrosive and hazardous nature of thionyl chloride and its byproducts (SO₂ and HCl).[1][2] The reaction temperature and the potential need for a catalyst are also important considerations.[3]
Troubleshooting Guides
N-Acetylation of 2-aminopropan-1-ol
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of N-acetylated product | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. A study on N-acetylation using acetonitrile as the acetylating agent found that increasing the temperature from 100°C to 200°C significantly improved conversion.[4] - Ensure efficient stirring. |
| O-acetylation as a side reaction. | - Maintain alkaline or neutral pH. Acidity can promote O-acylation.[5] - Use a chemoselective acetylating agent or catalyst system. | |
| Difficult product isolation. | - Optimize the work-up procedure to effectively remove unreacted starting materials and byproducts. | |
| Presence of di-acetylated byproduct | Excess acetylating agent. | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the acetylating agent. |
| Prolonged reaction time at high temperatures. | - Monitor the reaction progress using TLC or GC-MS and stop the reaction upon completion. |
Chlorination of N-(1-hydroxypropan-2-yl)acetamide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Chlorinated Product | Incomplete reaction. | - Increase the reaction temperature; refluxing in the solvent is often necessary.[3][6] - Use neat thionyl chloride at reflux (76°C) for a more vigorous reaction.[6] - Add a catalytic amount of dimethylformamide (DMF) or pyridine. DMF can form the Vilsmeier-Haack reagent, which is a more potent chlorinating agent.[3][6] |
| Degradation of the starting material or product. | - Perform the reaction at a lower temperature for a longer duration. - Ensure anhydrous conditions, as thionyl chloride reacts with water. | |
| Loss of product during work-up. | - The byproducts of the reaction with thionyl chloride, SO₂ and HCl, are gases, which simplifies purification.[2] Ensure the reaction is performed in a well-ventilated fume hood. Quench the reaction carefully with ice-water and extract the product with a suitable organic solvent. | |
| Formation of Impurities | Rearrangement products. | - Hindered alcohols are more prone to rearrangements with thionyl chloride.[1] While the substrate is a primary alcohol, careful temperature control is still advised. - Consider using a milder chlorinating agent like methanesulfonyl chloride (MsCl) followed by reaction with a chloride source.[6] |
| Unreacted starting material. | - Ensure the thionyl chloride is fresh and has not decomposed.[3] - Increase the equivalents of thionyl chloride (e.g., 1.2-1.5 equivalents). |
Experimental Protocols
Protocol 1: N-Acetylation of 2-aminopropan-1-ol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopropan-1-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate. Cool the flask in an ice bath.
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Addition of Base: Add a base, such as triethylamine (1.1 equivalents), to the solution.
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Addition of Acetylating Agent: Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1-hydroxypropan-2-yl)acetamide.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Chlorination of N-(1-hydroxypropan-2-yl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add the crude N-(1-hydroxypropan-2-yl)acetamide (1 equivalent) and a suitable anhydrous solvent like DCM.
-
Addition of Thionyl Chloride: Cool the flask in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux (around 40°C for DCM) for 2-3 hours. Monitor the reaction by TLC. For less reactive substrates, a higher boiling solvent like toluene or neat thionyl chloride at reflux may be required.[3][6]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice-cold water to quench the excess thionyl chloride.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Purification: Filter and concentrate the organic layer under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the chlorination step.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [yufenggp.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
identification of impurities in N-(1-chloropropan-2-yl)acetamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1-chloropropan-2-yl)acetamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
Issue 1: Presence of an Unexpected Isomeric Impurity
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Question: My reaction mixture shows an additional peak in the HPLC/LC-MS analysis with the same mass as the desired product, this compound. What could this be?
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Answer: This is likely the isomeric impurity, 2-chloro-N-(1-hydroxypropan-2-yl)ethyl acetamide, resulting from the O-acylation of the starting material, 2-aminopropan-1-ol, instead of the desired N-acylation. The hydroxyl group of the amino alcohol competes with the amino group for reaction with the acylating agent.
-
Mitigation:
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pH Control: Maintain a neutral or slightly basic pH during the reaction. In acidic conditions, the amine group is protonated, reducing its nucleophilicity and favoring O-acylation.[1] Using a phosphate buffer can help maintain the optimal pH for selective N-acylation.
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Reaction Temperature: Lowering the reaction temperature can enhance the selectivity of N-acylation over O-acylation.
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Order of Addition: Adding the acylating agent (e.g., chloroacetyl chloride) slowly to the solution of the amino alcohol can help to control the reaction and minimize side reactions.
-
-
Issue 2: Detection of a High Molecular Weight Impurity
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Question: I am observing a significant peak in my analysis corresponding to a molecule with a higher molecular weight than my product. What is the likely identity of this impurity?
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Answer: This is likely a dimeric impurity. A common pathway for dimer formation involves the reaction of the unreacted starting material (2-aminopropan-1-ol) or the product itself with another molecule of the product or an intermediate. For instance, the amino group of one molecule can displace the chlorine atom of another, forming a dimer.
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Mitigation:
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Stoichiometry: Use a slight excess of the amino alcohol to ensure complete consumption of the more reactive acylating agent.
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Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these conditions can promote the formation of dimeric impurities.
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Quenching: Once the reaction is complete, promptly quench the reaction mixture to deactivate any remaining reactive species.
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Issue 3: Presence of Starting Materials in the Final Product
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Question: My final, purified product still contains detectable amounts of the starting materials, 2-aminopropan-1-ol and/or the acylating agent (or its hydrolysis product). How can I improve their removal?
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Answer: Incomplete reaction or inefficient purification can lead to the presence of starting materials.
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Mitigation:
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Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the limiting reagent.
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Work-up Procedure: An appropriate aqueous work-up can effectively remove water-soluble starting materials and byproducts. For example, washing the organic layer with a dilute acid solution can remove unreacted 2-aminopropan-1-ol, while a dilute base wash can remove acidic impurities.
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Purification: Employ efficient purification techniques such as column chromatography or recrystallization to separate the product from the starting materials.
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Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the N-acylation of 2-aminopropan-1-ol with an acylating agent like chloroacetyl chloride or acetic anhydride in the presence of a base or a buffer system to neutralize the acid byproduct.
Q2: What are the primary impurities I should be looking for in the synthesis of this compound?
A2: The primary impurities to monitor are:
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Isomeric Impurity: 2-chloro-N-(1-hydroxypropan-2-yl)ethyl acetamide (from O-acylation).
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Dimeric Impurities: High molecular weight byproducts from the reaction of the product with starting materials or other product molecules.
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Unreacted Starting Materials: 2-aminopropan-1-ol and the acylating agent (or its hydrolysis product).
Q3: Which analytical techniques are best suited for identifying and quantifying these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
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High-Performance Liquid Chromatography (HPLC): Ideal for separating the product from impurities and for quantification.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is crucial for identifying unknown impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information for the definitive identification of impurities.
Data Presentation
The following table summarizes the potential impurities and their likely causes, which can be used as a reference during method development and troubleshooting.
| Impurity Name | Structure | Common Cause | Mitigation Strategy |
| Isomeric Impurity (O-acylation) | 2-chloro-N-(1-hydroxypropan-2-yl)ethyl acetamide | Incorrect reaction pH (acidic conditions), high reaction temperature. | Maintain neutral to slightly basic pH (e.g., using a phosphate buffer), lower reaction temperature. |
| Dimeric Impurity | High molecular weight adducts | Incorrect stoichiometry, prolonged reaction time, high reaction temperature. | Use a slight excess of the amino alcohol, monitor reaction completion, quench the reaction promptly. |
| Unreacted 2-aminopropan-1-ol | CH₃CH(NH₂)CH₂OH | Incomplete reaction, inefficient purification. | Monitor reaction to completion, perform an acidic wash during work-up, utilize effective purification methods. |
| Unreacted/Hydrolyzed Acylating Agent | e.g., Chloroacetic acid (from chloroacetyl chloride hydrolysis) | Incomplete reaction, presence of water, inefficient purification. | Use anhydrous conditions if necessary, perform a basic wash during work-up, purify effectively. |
Experimental Protocols
1. General Protocol for Chemoselective N-acylation of 2-aminopropan-1-ol
This protocol is a generalized procedure based on methods for the chemoselective N-acylation of amino alcohols.
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Materials: 2-aminopropan-1-ol, Chloroacetyl chloride, Phosphate buffer (e.g., 0.1 M, pH 7.4), Dichloromethane (or another suitable organic solvent), Anhydrous sodium sulfate, Deionized water.
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Procedure:
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Dissolve 2-aminopropan-1-ol (1.0 equivalent) in the phosphate buffer.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
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Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC or HPLC.
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Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
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Combine the organic layers and wash with deionized water, followed by a brine solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
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2. HPLC Method for Impurity Profiling
This is a general HPLC method that can be optimized for the specific analysis.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Injection Volume: 10 µL.
Visualizations
Caption: Synthesis pathway and major impurity formation.
Caption: Troubleshooting workflow for impurity identification.
References
improving regioselectivity in N-(1-chloropropan-2-yl)acetamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of reactions involving N-(1-chloropropan-2-yl)acetamide. The guidance is based on established principles of organic chemistry, as specific experimental data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the potential sites of nucleophilic attack on this compound?
A1: this compound has two electrophilic carbon atoms susceptible to nucleophilic attack:
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C1 (primary carbon): The carbon atom bonded to the chlorine atom.
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C2 (secondary carbon): The carbon atom bonded to the nitrogen of the acetamide group.
The reaction with a nucleophile can therefore lead to two possible regioisomers.
Q2: Which factors primarily influence the regioselectivity of these reactions?
A2: The regioselectivity is mainly governed by the reaction mechanism, which can be tuned by the following factors:
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The nature of the nucleophile: Strong, unhindered nucleophiles tend to favor an S\u20992 mechanism.
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The solvent: Polar aprotic solvents favor S\u20992 reactions, while polar protic solvents favor S\u20991 reactions.
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The temperature: Higher temperatures can favor elimination side reactions.
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The leaving group: While the leaving group is chloride in this case, its departure is a key step in both S\u20991 and S\u20992 pathways.
Q3: How can I favor nucleophilic attack at the primary carbon (C1)?
A3: To favor substitution at the primary carbon, you should aim for conditions that promote an S\u20992 reaction. This is because the primary carbon is less sterically hindered, making it more accessible for a backside attack by the nucleophile. The following conditions are recommended:
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Use a strong, unhindered nucleophile .
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Employ a polar aprotic solvent (e.g., acetone, DMF, DMSO).
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Maintain a low to moderate reaction temperature to minimize side reactions.
Q4: How can I favor nucleophilic attack at the secondary carbon (C2)?
A4: Favoring substitution at the secondary carbon is more challenging due to steric hindrance. However, conditions that promote an S\u20991-like mechanism, involving a carbocation intermediate, could potentially increase the proportion of the C2-substituted product. A secondary carbocation is more stable than a primary one. Consider the following conditions:
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Use a weak nucleophile that can wait for the formation of a carbocation.
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Employ a polar protic solvent (e.g., water, ethanol, methanol) to stabilize the carbocation intermediate.
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Note that these conditions may also lead to a higher proportion of elimination byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield | 1. Poor nucleophilicity. 2. Inappropriate solvent. 3. Reaction temperature is too low. | 1. Use a stronger nucleophile or increase its concentration. 2. Switch to a solvent that better solubilizes the reactants and favors the desired mechanism (see FAQs). 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor regioselectivity (mixture of C1 and C2 products) | The reaction is proceeding through a mixture of S\u20991 and S\u20992 pathways. | To favor C1 substitution, use S\u20992 conditions (strong nucleophile, polar aprotic solvent). To attempt to favor C2, try S\u20991 conditions (weak nucleophile, polar protic solvent), but be aware of potential side reactions. See the detailed protocols below. |
| Formation of elimination byproducts (prop-1-en-2-yl)acetamide) | The nucleophile is acting as a base, or the reaction temperature is too high. | 1. Use a less basic nucleophile if possible. 2. Lower the reaction temperature. 3. If using a strong base is unavoidable, consider a bulkier base to disfavor nucleophilic attack. |
| Starting material remains unreacted | 1. Insufficient reaction time. 2. Deactivated nucleophile. | 1. Monitor the reaction progress using TLC or GC-MS and increase the reaction time if necessary. 2. Ensure the nucleophile is not degraded and is used in an appropriate stoichiometric amount. |
Data Presentation
The following tables present illustrative data on how different reaction parameters can influence the regioselectivity of the reaction between this compound and a generic nucleophile (Nu\u207b). Note: This data is hypothetical and intended to demonstrate expected trends based on reaction mechanism principles. Actual results will vary depending on the specific nucleophile and conditions.
Table 1: Effect of Solvent on Regioselectivity
| Solvent | Dielectric Constant (ε) | Solvent Type | Predominant Mechanism | C1-substituted Product (%) | C2-substituted Product (%) |
| Acetone | 21 | Polar Aprotic | S\u20992 | 85 | 15 |
| DMF | 37 | Polar Aprotic | S\u20992 | 90 | 10 |
| Ethanol | 24 | Polar Protic | Mixed S\u20991/S\u20992 | 60 | 40 |
| Water | 80 | Polar Protic | S\u20991-like | 45 | 55 |
Table 2: Effect of Nucleophile Strength on Regioselectivity in Acetone
| Nucleophile | Relative Strength | Predominant Mechanism | C1-substituted Product (%) | C2-substituted Product (%) |
| I\u207b | Strong | S\u20992 | 95 | 5 |
| N\u2083\u207b | Strong | S\u20992 | 92 | 8 |
| CH\u2083COO\u207b | Moderate | S\u20992 | 75 | 25 |
| CH\u2083OH | Weak | S\u20991-like | 50 | 50 |
Experimental Protocols
Protocol 1: General Procedure for Maximizing C1-Substitution (S\u20992 Conditions)
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Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone, 0.1-0.5 M).
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Nucleophile Addition: Add the strong nucleophile (e.g., sodium azide or sodium iodide, 1.1-1.5 eq) to the solution. If the nucleophile is a liquid, add it dropwise.
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Reaction Conditions: Stir the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 40-60 °C, if the reaction is slow) and monitor its progress by TLC or GC-MS.
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Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Potentially Favoring C2-Substitution (S\u20991-like Conditions)
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Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar protic solvent (e.g., ethanol or a mixture of water and a co-solvent, 0.1-0.5 M).
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Nucleophile Addition: Add the weak nucleophile (e.g., a neutral amine or an alcohol, 1.1-2.0 eq) to the solution.
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Reaction Conditions: Stir the reaction mixture, possibly at an elevated temperature (e.g., reflux), to encourage the formation of a carbocation intermediate. Monitor the reaction progress by TLC or GC-MS.
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Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining inorganic salts.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product, which will likely be a mixture of regioisomers and elimination byproducts, using column chromatography.
Visualizations
Caption: Logical relationship between reaction conditions and product formation.
Caption: A typical experimental workflow for reaction optimization.
troubleshooting N-(1-chloropropan-2-yl)acetamide stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(1-chloropropan-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing unexpected degradation over a short period. What are the likely causes?
A1: Short-term degradation of this compound in solution is often attributed to hydrolysis, especially if the solvent is aqueous or contains nucleophilic impurities. Chloroacetamide compounds can undergo acid- or base-catalyzed hydrolysis.[1] The rate of degradation is influenced by pH, temperature, and the presence of nucleophiles. Additionally, exposure to strong light can induce photolytic degradation.
To troubleshoot, consider the following:
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pH of the solution: Extreme pH values will accelerate hydrolysis.[1] Whenever possible, maintain a neutral pH.
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Solvent purity: Ensure the use of high-purity, dry solvents to minimize contaminants that can act as nucleophiles.
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Storage conditions: Store solutions in the dark and at low temperatures to mitigate thermal and photolytic degradation.
Q2: I am observing multiple peaks in my chromatogram when analyzing a sample of this compound. What could these be?
A2: The presence of multiple peaks in a chromatogram can indicate the presence of impurities from synthesis, degradation products, or isomers.
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Synthesis Impurities: The synthesis of N-substituted chloroacetamides can result in byproducts. For instance, the reaction of butene-1, acetonitrile, and chlorine to form a related compound, N-[1-(chloromethyl)propyl]acetamide, can produce 1,2-dichlorobutane as a byproduct.[2]
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Degradation Products: As mentioned in Q1, hydrolysis is a primary degradation pathway.[1] This can lead to the formation of N-(1-hydroxypropan-2-yl)acetamide and chloroacetic acid. Other potential degradation products could arise from oxidation or other side reactions.
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Isomers: Depending on the synthetic route, there might be isomeric impurities present.
To identify these peaks, techniques like mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) are highly effective.
Q3: How can I perform a forced degradation study for this compound to understand its stability profile?
A3: Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3] A typical forced degradation study for this compound would involve subjecting it to the following stress conditions:
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Acidic Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
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Basic Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.
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Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
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Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).
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Photolytic Degradation: Expose a solution of the compound to UV and visible light.
Samples should be analyzed at various time points to track the formation of degradants.
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
Symptoms:
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Variable potency or efficacy of this compound between experiments.
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Loss of activity of stock solutions over time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Solution Instability | Prepare fresh solutions before each experiment. If stock solutions are necessary, store them at -20°C or -80°C in a non-reactive solvent like anhydrous DMSO and use within a validated period.[4] |
| Reaction with Media Components | The reactive chloro group can interact with nucleophilic components in the assay medium.[5] Run control experiments to assess the stability of the compound in the assay medium over the experiment's duration. |
| pH of Assay Buffer | The pH of the buffer can significantly impact the stability of the compound. Ensure the pH is controlled and within a stable range for this compound. |
Issue: Poor Mass Balance in Stability Studies
Symptoms:
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The sum of the assay value of the parent compound and its known degradants is significantly less than 100%.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Formation of Non-Chromophoric Degradants | Some degradation pathways may lead to products that are not detected by the analytical method (e.g., lack a UV chromophore). Use a universal detection method like mass spectrometry or a charged aerosol detector. |
| Formation of Volatile Degradants | Volatile degradation products may be lost during sample preparation or analysis. Modify the analytical method to include headspace analysis or use a less volatile derivatizing agent. |
| Adsorption to Container | The compound or its degradants may adsorb to the surface of the storage container. Use silanized glass vials or polypropylene containers to minimize adsorption. |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC-UV
This protocol outlines a general method for assessing the stability of this compound in solution.
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Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
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Preparation of Stressed Samples:
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Hydrolytic: Dilute the stock solution with acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) solutions to a final concentration of 100 µg/mL. Incubate at 60°C.
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Oxidative: Dilute the stock solution with a 3% hydrogen peroxide solution to a final concentration of 100 µg/mL. Keep at room temperature.
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Photolytic: Expose the solution in a quartz cuvette to a photostability chamber.
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Sample Analysis:
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Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the acidic and basic samples before injection.
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Analyze the samples by a validated stability-indicating HPLC-UV method.
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Data Analysis: Calculate the percentage of remaining this compound and the formation of degradation products at each time point.
Hypothetical Stability Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions after 24 hours.
| Stress Condition | Temperature | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| 0.1 M HCl | 60°C | 15% | N-(1-hydroxypropan-2-yl)acetamide |
| 0.1 M NaOH | 25°C | 40% | N-(1-hydroxypropan-2-yl)acetamide |
| 3% H₂O₂ | 25°C | 5% | Oxidized impurities |
| UV/Vis Light | 25°C | 10% | Photodegradants |
Visualizations
Caption: Troubleshooting workflow for instability issues.
Caption: Potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. US3944608A - Synthesis of N-[1-(chloromethyl)propyl]acetamide - Google Patents [patents.google.com]
- 3. biomedres.us [biomedres.us]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide | 1183747-48-9 | Benchchem [benchchem.com]
Technical Support Center: N-(1-chloropropan-2-yl)acetamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(1-chloropropan-2-yl)acetamide. The information is designed to help identify and mitigate the formation of common byproducts during synthesis and subsequent reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
A1: The most common byproducts arise from three main side reactions: hydrolysis, elimination, and dimerization.
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Hydrolysis Product: N-(1-hydroxypropan-2-yl)acetamide is formed when the chloro group is displaced by water or hydroxide ions.
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Elimination Product: N-(prop-1-en-2-yl)acetamide can be formed through the elimination of hydrogen chloride (HCl).
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Dimerization Product: Self-condensation of this compound or reaction with the starting amine can lead to the formation of dimeric impurities.
Q2: My reaction is showing a significant amount of the hydrolysis byproduct, N-(1-hydroxypropan-2-yl)acetamide. What are the likely causes and how can I prevent this?
A2: The formation of the hydrolysis byproduct is typically caused by the presence of water in the reaction mixture. This can be introduced through wet solvents, reagents, or exposure to atmospheric moisture. To minimize hydrolysis, ensure all solvents and reagents are rigorously dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: I have identified an impurity with a mass corresponding to the elimination of HCl. What conditions favor this side reaction?
A3: The elimination of HCl to form N-(prop-1-en-2-yl)acetamide is favored by strong, bulky bases and higher reaction temperatures.[1] If your desired reaction is a substitution, consider using a less hindered, weaker base and running the reaction at a lower temperature.
Q4: My product is contaminated with a high molecular weight impurity. Could this be a dimer?
A4: Yes, a high molecular weight impurity is often a dimeric byproduct. This can occur if a molecule of this compound reacts with another molecule of itself or with the starting amine. This is more likely to occur if the concentration of the primary nucleophile is low or if the reaction is run at elevated temperatures for extended periods.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | - Incomplete reaction. - Significant formation of byproducts (hydrolysis, elimination, dimerization). - Sub-optimal reaction temperature. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Address byproduct formation using the strategies outlined in the FAQs. - Optimize the reaction temperature; a lower temperature may reduce side reactions but could also slow down the desired reaction. |
| Presence of N-(1-hydroxypropan-2-yl)acetamide | - Water in solvents or reagents. | - Use anhydrous solvents and dry all reagents thoroughly. - Perform the reaction under an inert atmosphere. |
| Presence of N-(prop-1-en-2-yl)acetamide | - Use of a strong, bulky base. - High reaction temperature. | - Switch to a weaker, less sterically hindered base. - Lower the reaction temperature. |
| Presence of Dimeric Impurities | - High concentration of the reactant. - Extended reaction times at elevated temperatures. | - Use a higher concentration of the desired nucleophile. - Optimize reaction time and temperature to favor the desired product. |
| Difficult Purification | - Similar polarities of the desired product and byproducts. | - Utilize a different chromatography stationary or mobile phase. - Consider recrystallization from a suitable solvent system to isolate the desired product. |
Data Presentation: Byproduct Formation Overview
The following table summarizes the common byproducts, their formation pathways, and key factors influencing their prevalence.
| Byproduct | Chemical Structure | Formation Pathway | Influencing Factors |
| N-(1-hydroxypropan-2-yl)acetamide | CH₃CH(NHCOCH₃)CH₂OH | Hydrolysis (SN1 or SN2) | Presence of water, high pH, elevated temperature. |
| N-(prop-1-en-2-yl)acetamide | CH₂=C(NHCOCH₃)CH₃ | Elimination (E1 or E2) | Strong/bulky bases, high temperature, polar aprotic solvents.[1] |
| Dimer | (e.g., N,N'-(propane-1,3-diylbis(azanediyl))bis(propan-1-ol)) | Nucleophilic Substitution | High concentration of starting material, low concentration of nucleophile. |
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of 1-amino-2-propanol hydrochloride to minimize byproduct formation
This protocol describes a typical N-acetylation reaction to produce this compound, with precautions to minimize side reactions.
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Reagent Preparation:
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Dissolve 1-amino-2-propanol hydrochloride (1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
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Add triethylamine (2.2 eq) to the solution to act as a base and scavenger for the generated HCl.
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Cool the mixture to 0 °C in an ice bath.
-
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Reaction:
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Slowly add acetyl chloride (1.05 eq), dissolved in anhydrous DCM, dropwise to the cooled amine solution over 30 minutes.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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-
Work-up:
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Once the reaction is complete, wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification:
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to separate the desired product from any byproducts.
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Protocol 2: Monitoring Byproduct Formation by LC-MS
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Sample Preparation:
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Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at various time points.
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Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
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-
LC-MS Analysis:
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Inject the diluted sample onto a C18 reverse-phase HPLC column.
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Use a gradient elution method with mobile phases of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
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Monitor the elution profile using a mass spectrometer to identify the masses corresponding to the starting material, desired product, and potential byproducts (hydrolysis, elimination, and dimer).
-
Visualizations
References
Technical Support Center: Microwave-Assisted Synthesis of N-(1-chloropropan-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microwave-assisted synthesis of N-(1-chloropropan-2-yl)acetamide for a better yield.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for this compound?
Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods, including:
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Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[1][2]
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Higher Yields: Many reactions exhibit improved yields and cleaner product profiles under microwave irradiation.[1][3]
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Increased Purity: The rapid and uniform heating often minimizes the formation of side products, leading to higher product purity.
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Energy Efficiency: Microwaves heat the reaction mixture directly, resulting in a more efficient use of energy compared to conventional heating of an oil bath or heating mantle.[4]
Q2: What are the key parameters to control in a microwave-assisted synthesis?
The critical parameters that influence the outcome of a microwave-assisted reaction are:
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Temperature: Directly affects the reaction rate.
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Time: The duration of microwave irradiation at the set temperature.
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Microwave Power: The amount of energy delivered to the reaction mixture. It's important to note that for temperature-controlled reactions, the power will modulate to maintain the set temperature.[5][6]
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Solvent: The choice of solvent is crucial as its dielectric properties determine its ability to absorb microwave energy.[4][5]
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Pressure: In sealed-vessel reactions, the pressure will increase as the temperature rises above the solvent's boiling point. This allows for superheating of the solvent, further accelerating the reaction.[1][6]
Q3: Can I use a domestic microwave oven for this synthesis?
It is strongly discouraged to use a domestic microwave oven for chemical synthesis.[1] Laboratory-grade microwave reactors are specifically designed with safety features such as pressure monitoring, temperature control, and specialized reaction vessels to handle the pressures and temperatures generated during these reactions.
Q4: What acetylating agent should I use for the synthesis of this compound?
Common acetylating agents for N-acetylation include acetic anhydride and acetyl chloride. Acetic anhydride is often preferred in microwave synthesis due to its higher boiling point and lower volatility compared to acetyl chloride. The choice may also depend on the reactivity of the starting amine and the desired reaction conditions.
Q5: Are there any known side reactions to be aware of during the synthesis of this compound?
Given that the starting material, 1-chloro-2-aminopropane, contains both an amino and a chloro group, potential side reactions could include:
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O-acylation (if impurities are present): If the starting material contains any hydroxyl impurities, O-acylation can compete with the desired N-acylation.
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Over-acetylation: While less common for secondary amines, prolonged reaction times or harsh conditions could potentially lead to undesired further reactions.
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Elimination Reactions: The presence of a chloro group suggests that under basic conditions and elevated temperatures, elimination of HCl to form an alkene could be a possibility.
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Aziridine formation: Intramolecular cyclization of the starting material or product could lead to the formation of an aziridine ring, especially in the presence of a base.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | Increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.[5] |
| 2. Insufficient Reaction Time: The reaction may not have reached completion. | Increase the reaction time. Perform a time-course study to determine the optimal reaction duration. | |
| 3. Inappropriate Solvent: The chosen solvent may not be efficiently absorbing microwave energy, leading to inadequate heating. | Select a solvent with a higher dielectric constant or a higher boiling point to allow for higher reaction temperatures. Common solvents for microwave amidation include DMF, NMP, or even solvent-free conditions.[5] | |
| 4. Reagent Degradation: The starting materials or product may be degrading at the set temperature. | If degradation is suspected (e.g., charring), decrease the reaction temperature and extend the reaction time. | |
| Formation of Multiple Products (Low Purity) | 1. Side Reactions: As mentioned in the FAQs, elimination, or aziridine formation could be occurring. | - Lower the reaction temperature. - Reduce the amount of base, or use a milder, non-nucleophilic base. - Shorten the reaction time. |
| 2. Impure Starting Materials: Impurities in the 1-chloro-2-aminopropane or acetylating agent can lead to side products. | Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction. | |
| Reaction Does Not Reach Set Temperature | 1. Insufficient Microwave Power: The applied power may be too low to heat the reaction mixture to the desired temperature. | Increase the maximum power setting on the microwave reactor.[6] |
| 2. Low Absorbing Reaction Mixture: If the reactants and solvent have low dielectric constants, they will not absorb microwave energy efficiently. | Add a small amount of a high-absorbing solvent (e.g., a polar solvent like DMF or an ionic liquid) to act as a "heating accelerator." | |
| Pressure Exceeds Safety Limits | 1. Excessive Temperature: The set temperature is too high for the chosen solvent and reaction scale in a sealed vessel. | Lower the reaction temperature. |
| 2. Reaction Scale Too Large: The volume of the reaction mixture is too large for the reaction vessel, leaving insufficient headspace for pressure buildup. | Reduce the reaction scale or use a larger reaction vessel. | |
| 3. Gaseous Byproducts: The reaction may be producing gaseous byproducts, leading to a rapid pressure increase. | If possible, perform the reaction in an open-vessel setup if the required temperature is below the solvent's boiling point. |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of this compound
Disclaimer: This is a general protocol adapted from standard microwave-assisted N-acetylation procedures and should be optimized for your specific instrumentation and safety considerations.
Materials:
-
1-chloro-2-aminopropane
-
Acetic anhydride
-
A suitable microwave-transparent solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or perform solvent-free)
-
A non-nucleophilic organic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (optional, but recommended to neutralize the acetic acid byproduct)
-
Microwave reactor with appropriate sealed vessels and stirring capability
Procedure:
-
In a microwave reaction vessel equipped with a magnetic stir bar, add 1-chloro-2-aminopropane (1.0 eq).
-
If using a solvent, add the desired volume (e.g., 2-5 mL).
-
Add the organic base (1.1 - 1.5 eq).
-
Add acetic anhydride (1.1 - 1.2 eq) dropwise while stirring.
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel in the microwave reactor.
-
Set the reaction parameters. A good starting point would be:
-
Temperature: 100-120 °C
-
Time: 5-15 minutes
-
Maximum Power: 100-200 W
-
Stirring: On
-
-
After the reaction is complete, allow the vessel to cool to room temperature before opening.
-
Work-up the reaction mixture. This may involve:
-
Quenching with water or a saturated aqueous solution of sodium bicarbonate.
-
Extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer with brine.
-
Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrating the solvent under reduced pressure.
-
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure this compound.
Data Presentation: Hypothetical Optimization of Reaction Conditions
The following table presents hypothetical data for the optimization of the microwave-assisted synthesis of this compound. This data is for illustrative purposes and actual results may vary.
| Entry | Temperature (°C) | Time (min) | Solvent | Base (eq) | Yield (%) |
| 1 | 100 | 10 | DMF | TEA (1.2) | 65 |
| 2 | 120 | 10 | DMF | TEA (1.2) | 85 |
| 3 | 140 | 10 | DMF | TEA (1.2) | 78 (some degradation observed) |
| 4 | 120 | 5 | DMF | TEA (1.2) | 72 |
| 5 | 120 | 15 | DMF | TEA (1.2) | 86 |
| 6 | 120 | 10 | NMP | TEA (1.2) | 88 |
| 7 | 120 | 10 | Solvent-free | TEA (1.2) | 92 |
| 8 | 120 | 10 | DMF | DIPEA (1.2) | 87 |
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the microwave-assisted synthesis.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting low yield and impurity issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of N-(1-chloropropan-2-yl)acetamide and N-(2-chloroethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of N-(1-chloropropan-2-yl)acetamide and N-(2-chloroethyl)acetamide. Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis, pharmaceutical development, and agrochemical research, where these compounds may serve as key intermediates. This document outlines the structural factors governing their reactivity, proposes experimental protocols for their direct comparison, and presents hypothetical data based on established chemical principles.
Structural and Electronic Considerations
The reactivity of these two molecules is primarily dictated by the local environment of the carbon-chlorine bond, which is the reactive site for nucleophilic substitution.
-
N-(2-chloroethyl)acetamide possesses a primary chloroalkane moiety. The carbon atom bonded to the chlorine is attached to only one other carbon atom.
-
This compound , in contrast, features a secondary chloroalkane. The carbon atom bearing the chlorine is bonded to two other carbon atoms.
This structural difference has significant implications for the reaction mechanism and rate of nucleophilic substitution. Primary haloalkanes are known to favor the S(_N)2 (bimolecular nucleophilic substitution) mechanism, which is sensitive to steric hindrance.[1] Secondary haloalkanes can undergo both S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 reactions, with the preferred pathway influenced by the nucleophile, solvent, and leaving group.[1][2]
Reactivity Comparison: S(_N)1 vs. S(_N)2 Pathways
Based on fundamental principles of organic chemistry, a comparison of their reactivity can be inferred:
| Feature | N-(2-chloroethyl)acetamide | This compound | Rationale |
| Probable Primary Reaction Mechanism | S(_N)2 | S(_N)2 (with potential for S(_N)1) | Primary halides strongly favor S(_N)2 due to minimal steric hindrance and the instability of a primary carbocation.[1] Secondary halides can undergo S(_N)2, but the increased substitution also stabilizes a potential secondary carbocation, making S(_N)1 possible under certain conditions.[2] |
| Relative Rate of S(_N)2 Reaction | Faster | Slower | The approach of a nucleophile to the electrophilic carbon in an S(_N)2 reaction is less sterically hindered in the primary N-(2-chloroethyl)acetamide compared to the secondary this compound.[1] |
| Potential for S(_N)1 Reaction | Very Low | Moderate | Primary carbocations are highly unstable. Secondary carbocations are more stable due to hyperconjugation, making the S(_N)1 pathway more accessible, particularly with weak nucleophiles and polar protic solvents.[2] |
| Potential for Elimination Reactions (E2) | Lower | Higher | The increased substitution on the carbon adjacent to the leaving group in this compound provides more sites for base-promoted elimination, making it more susceptible to E2 side reactions, especially with strong, bulky bases. |
Proposed Experimental Protocols for Reactivity Assessment
To obtain quantitative data on the relative reactivity of these two compounds, the following experimental protocols are proposed.
Experiment 1: Determination of Nucleophilic Substitution Rates with a Common Nucleophile
Objective: To quantitatively compare the rates of nucleophilic substitution of this compound and N-(2-chloroethyl)acetamide with a representative nucleophile, such as sodium iodide in acetone (a classic Finkelstein reaction setup favoring S(_N)2).
Methodology:
-
Preparation of Reactants: Prepare equimolar solutions of this compound, N-(2-chloroethyl)acetamide, and sodium iodide in anhydrous acetone.
-
Reaction Setup: In separate, temperature-controlled reaction vessels, mix the solution of each chloroacetamide with the sodium iodide solution at a constant temperature (e.g., 25°C).
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction by adding a large volume of cold water.
-
Analysis: Analyze the concentration of the remaining chloroacetamide and the formed iodoacetamide product using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate and the rate constant (k) for each compound.
Experiment 2: Investigation of Solvolysis Rates
Objective: To assess the relative propensity of the two compounds to undergo solvolysis, which can provide insights into their tendency to react via an S(_N)1 mechanism.
Methodology:
-
Solvent Selection: Choose a polar protic solvent that can also act as the nucleophile, such as 80% aqueous ethanol.
-
Reaction Setup: Prepare solutions of known concentration for both this compound and N-(2-chloroethyl)acetamide in the chosen solvent system. Maintain the solutions at a constant temperature.
-
Monitoring Reaction Progress: The solvolysis reaction will produce hydrochloric acid (HCl). The rate of reaction can be monitored by measuring the increase in conductivity of the solution over time using a conductometer or by titrating the generated acid with a standardized base at various time points.
-
Data Analysis: Plot the change in conductivity or the concentration of HCl produced against time to determine the initial rate and the rate constant for solvolysis for each compound.
Hypothetical Data Presentation
The following tables present hypothetical, yet expected, results from the proposed experiments, illustrating the anticipated differences in reactivity.
Table 1: Hypothetical Rate Constants for Nucleophilic Substitution with Sodium Iodide in Acetone at 25°C
| Compound | Rate Constant (k), M⁻¹s⁻¹ |
| N-(2-chloroethyl)acetamide | 1.5 x 10⁻³ |
| This compound | 3.2 x 10⁻⁴ |
Table 2: Hypothetical Rate Constants for Solvolysis in 80% Aqueous Ethanol at 50°C
| Compound | Rate Constant (k), s⁻¹ |
| N-(2-chloroethyl)acetamide | 2.1 x 10⁻⁶ |
| This compound | 8.5 x 10⁻⁶ |
These hypothetical data suggest that N-(2-chloroethyl)acetamide would react faster under S(_N)2 conditions, while this compound would exhibit a higher rate of solvolysis, indicating a greater propensity for an S(_N)1-type pathway.
Visualizing Reaction Pathways
The following diagrams illustrate the generalized pathways for S(_N)1 and S(_N)2 reactions.
References
A Comparative Analysis of the Biological Activity of N-Substituted Chloroacetamide Derivatives
A comprehensive review of the anticancer and antimicrobial potential of various N-substituted chloroacetamide compounds, presenting key experimental data and methodologies for researchers and drug development professionals.
While specific derivatives of N-(1-chloropropan-2-yl)acetamide are not extensively documented in publicly available research, the broader class of N-substituted chloroacetamide compounds has been the subject of significant investigation, revealing a diverse range of biological activities. This guide provides a comparative analysis of several distinct series of N-substituted chloroacetamide derivatives, focusing on their anticancer and antimicrobial properties. The data presented is compiled from multiple studies to offer a clear overview of their potential as therapeutic agents.
Anticancer Activity of Chloroacetamide Derivatives
Recent studies have highlighted the potent anti-proliferative effects of various N-substituted chloroacetamide derivatives against several cancer cell lines. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer progression.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative chloroacetamide derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzylaniline Derivatives | Compound Y19 | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.021 | [1] |
| FGFR Inhibitors | UPR1376 | H1581 (FGFR1-Amplified Lung Cancer) | Potency higher than BGJ398 | [2][3][4] |
| Thioacetamide-Triazoles | Compound 50 | E. coli | - | [5] |
Antimicrobial Activity of Chloroacetamide Derivatives
The chloroacetamide moiety is a key pharmacophore in a variety of compounds exhibiting significant antimicrobial activity against a range of bacterial and fungal pathogens.
Quantitative Comparison of Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values for selected N-substituted chloroacetamide derivatives against various microorganisms. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-(substituted phenyl)-2-chloroacetamides | N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | Effective | [6] |
| N-(substituted phenyl)-2-chloroacetamides | N-(4-fluorophenyl)-2-chloroacetamide | Staphylococcus aureus | Effective | [6] |
| N-(substituted phenyl)-2-chloroacetamides | N-(3-bromophenyl)-2-chloroacetamide | Staphylococcus aureus | Effective | [6] |
| N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives | Not specified | Staphylococcus Aureus | - | [7][8] |
| N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives | Not specified | Bacillus Subtilis | - | [7][8] |
| N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives | Not specified | Escherichia Coli | - | [7][8] |
| N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives | Not specified | Pseudomonas Aeruginosa | - | [7][8] |
| Multifunctional chloroacetamide derivatives | Compound 13 | Bacillus cereus | 10 mg/L | [9] |
| Multifunctional chloroacetamide derivatives | Compound 6 | Candida albicans | EC50 = 197.02 mg/L | [9] |
| Multifunctional chloroacetamide derivatives | Compound 20 | Candida albicans | EC50 = 189.13 mg/L | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays mentioned in the referenced studies.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is critical for rational drug design.
FGFR Signaling Pathway Inhibition
Certain chloroacetamide derivatives have been identified as irreversible inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in cancer cell proliferation and survival.[2][3][4] These inhibitors covalently bind to a cysteine residue in the P-loop of the FGFR, leading to the blockade of downstream signaling pathways such as MAPK and AKT/mTOR.[2][3][4]
References
- 1. Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-prol… [ouci.dntb.gov.ua]
- 4. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. tandfonline.com [tandfonline.com]
Structural Elucidation of N-(1-chloropropan-2-yl)acetamide: A Comparative NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for the structural confirmation of N-(1-chloropropan-2-yl)acetamide utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental NMR data for this compound in publicly accessible databases, this guide presents a detailed prediction of its ¹H and ¹³C NMR spectra. This predicted data is then compared with experimental data of its structural isomer, N-(2-chloropropan-1-yl)acetamide, and other related chloro-amide compounds to aid in its unambiguous identification.
Predicted and Comparative NMR Data
The structural confirmation of this compound can be achieved by a thorough analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts, multiplicities, and coupling constants are derived from established principles of NMR spectroscopy and comparison with structurally similar molecules.
¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Predicted/Reported Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | -CH₃ (acetamide) | ~2.0 | Singlet (s) | - |
| -CH₃ (propan-2-yl) | ~1.2 | Doublet (d) | ~7 | |
| -CH (propan-2-yl) | ~4.1 | Multiplet (m) | ~7 | |
| -CH₂Cl | ~3.6 | Doublet (d) | ~6 | |
| -NH | ~6.5 | Broad Singlet (br s) | - | |
| N-(2-chloropropyl)acetamide (Alternative) | -CH₃ (acetamide) | ~2.0 | Singlet (s) | - |
| -CH₃ (propyl) | ~1.5 | Doublet (d) | ~7 | |
| -CH₂ (propyl) | ~3.4 | Multiplet (m) | ~7 | |
| -CHCl | ~4.2 | Multiplet (m) | ~7 | |
| -NH | ~6.5 | Broad Singlet (br s) | - |
¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Predicted/Reported Chemical Shift (ppm) |
| This compound (Predicted) | -C=O | ~170 |
| -CH₃ (acetamide) | ~23 | |
| -CH (propan-2-yl) | ~49 | |
| -CH₂Cl | ~48 | |
| -CH₃ (propan-2-yl) | ~18 | |
| N-(2-chloropropyl)acetamide (Alternative) | -C=O | ~170 |
| -CH₃ (acetamide) | ~23 | |
| -CH₂ (propyl) | ~43 | |
| -CHCl | ~58 | |
| -CH₃ (propyl) | ~22 |
Experimental Protocols
A standardized protocol for the acquisition of NMR spectra is crucial for reliable structural elucidation.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra to the TMS signal at 0 ppm.
-
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using NMR is outlined below.
Caption: Workflow for the structural confirmation of this compound.
A Comparative Guide to N-(1-chloropropan-2-yl)acetamide and Other Alkylating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(1-chloropropan-2-yl)acetamide with other commonly used alkylating agents in research and drug development, namely iodoacetamide and N-ethylmaleimide. The focus is on their application in the alkylation of cysteine residues in proteins, a critical technique in proteomics, drug discovery, and the study of protein structure and function.
Introduction to Alkylating Agents
Alkylating agents are a class of reactive compounds that introduce an alkyl group into a nucleophilic site on a molecule. In the context of biological research, they are frequently employed to modify amino acid residues in proteins, with a particular affinity for the thiol group of cysteine.[1] This modification is instrumental in various applications, including:
-
Proteomics: To prevent the formation of disulfide bonds and to ensure accurate protein identification and quantification by mass spectrometry.[2]
-
Drug Development: As covalent inhibitors that target cysteine residues in enzymes or other proteins.
-
Structural Biology: To probe the accessibility and reactivity of cysteine residues, providing insights into protein structure and function.
This guide will compare the performance of this compound, a representative chloroacetamide, with the widely used iodoacetamide and N-ethylmaleimide.
Comparison of Alkylating Agent Performance
The choice of an alkylating agent depends on a balance of reactivity, selectivity, and the specific requirements of the experiment. The following tables summarize the key performance characteristics of this compound (inferred from data on chloroacetamides), iodoacetamide, and N-ethylmaleimide.
Table 1: General Properties and Reactivity
| Property | This compound (inferred) | Iodoacetamide | N-Ethylmaleimide |
| Class | Chloroacetamide | Iodoacetamide | Maleimide |
| CAS Number | 817-78-7 | 144-48-9 | 128-53-0 |
| Molecular Formula | C₅H₁₀ClNO | C₂H₄INO | C₆H₇NO₂ |
| Molecular Weight | 135.59 g/mol | 184.96 g/mol | 125.13 g/mol |
| Reaction Mechanism with Thiols | SN2 | SN2 | Michael Addition |
| Relative Reactivity with Thiols | Lower | Highest | High |
| Optimal pH for Thiol Reaction | ~8.0-8.5 | ~8.0-8.5 | 6.5-7.5 |
Note: Properties for this compound are inferred from the general behavior of chloroacetamides due to the limited availability of specific experimental data.
Table 2: Selectivity and Off-Target Reactions
| Target / Off-Target | This compound (inferred) | Iodoacetamide | N-Ethylmaleimide |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) |
| Off-Target Reactions | Lower incidence of off-target alkylation on Lys, His, N-terminus compared to iodoacetamide.[3] High potential for methionine oxidation.[3][4] | Lysine, Histidine, Aspartate, Glutamate, Serine, Threonine, Tyrosine, N-terminus.[5][6] | Lysine, N-terminus (especially at pH > 7.5).[7][8] |
| Key Side Product | Methionine oxidation products.[3] | Carbamidomethylated Lys, His, etc.[5] | NEM-adducts on primary amines.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein alkylation and its analysis.
Protocol 1: Synthesis of this compound
This is a general protocol for the synthesis of N-substituted chloroacetamides and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
2-Aminopropan-1-ol
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-aminopropan-1-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain N-(1-chloro-2-hydroxypropan-2-yl)acetamide.
-
The final step to convert the hydroxyl group to a chloride would require further reaction, for example with thionyl chloride. This step should be performed with appropriate safety precautions.
Protocol 2: Comparative Alkylation of a Model Protein for LC-MS Analysis
Objective: To compare the alkylation efficiency and off-target modifications of this compound, iodoacetamide, and N-ethylmaleimide on a standard protein (e.g., Bovine Serum Albumin, BSA).
Materials:
-
Bovine Serum Albumin (BSA)
-
Urea
-
Tris-HCl buffer (pH 8.5 and pH 7.0)
-
Dithiothreitol (DTT)
-
This compound
-
Iodoacetamide (IAM)
-
N-Ethylmaleimide (NEM)
-
Formic acid
-
Acetonitrile
-
Trypsin (mass spectrometry grade)
-
LC-MS system
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve BSA to a final concentration of 1 mg/mL in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation:
-
Divide the reduced protein solution into three aliquots.
-
For this compound and Iodoacetamide: Add the alkylating agent to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.
-
For N-Ethylmaleimide: Adjust the pH of a separate aliquot of reduced protein to 7.0 using Tris-HCl. Add NEM to a final concentration of 20 mM and incubate at room temperature for 1 hour.[7]
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
-
Sample Preparation for Mass Spectrometry:
-
Dilute the samples with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidify the digests with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixtures using C18 spin columns according to the manufacturer's protocol.
-
-
LC-MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS. A typical setup would involve a C18 reverse-phase column with a gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Search the acquired MS/MS data against the BSA sequence using a database search engine (e.g., Mascot, Sequest).
-
Configure the search parameters to include carbamidomethylation of cysteine (+57.021 Da) for iodoacetamide and this compound, and the corresponding adduct for NEM (+125.048 Da).
-
Include variable modifications for potential off-target reactions on methionine (oxidation, +15.995 Da), lysine, histidine, and the N-terminus.
-
Quantify the extent of cysteine alkylation and the frequency of off-target modifications for each alkylating agent.
-
Signaling Pathways and Experimental Workflows
Alkylating agents are invaluable tools for studying signaling pathways that are regulated by the redox state of cysteine residues. Reactive oxygen species (ROS) can oxidize cysteine thiols to various forms, which can be dynamically regulated by cellular enzymes. Alkylating agents can be used to "trap" the reduced state of cysteines, allowing for the identification of those that are susceptible to redox modification.
Cysteine Redox Signaling Pathway
References
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of N-(1-chloropropan-2-yl)acetamide
For researchers, scientists, and professionals in drug development, the precise and validated analysis of chemical entities is paramount. This guide provides a comparative overview of mass spectrometry-based methods for the analytical validation of N-(1-chloropropan-2-yl)acetamide, a key intermediate in various synthetic pathways.
This document delves into the experimental protocols and performance data of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compares it with an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is designed to assist in the selection of the most suitable analytical method for specific research and quality control needs.
Comparative Analysis of Analytical Methods
The choice of analytical technique is critical for achieving the desired sensitivity, specificity, and throughput. Below is a summary of key validation parameters for the analysis of this compound using LC-MS/MS and GC-MS.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5 ng/mL |
| **Linearity (R²) ** | >0.999 | >0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.3 - 103.5% |
| Precision (% RSD) | < 2.5% | < 4.8% |
| Specificity | High (based on parent/daughter ion transition) | Moderate (based on fragmentation pattern) |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the protocols for the LC-MS/MS and GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for trace-level quantification in complex matrices.
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions with a 50:50 mixture of methanol and water to prepare calibration standards and quality control samples.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 136.1 > 74.1 (Collision Energy: 15 eV).
-
Qualifier: 136.1 > 94.0 (Collision Energy: 10 eV).
-
-
Ion Source Parameters:
-
Curtain Gas: 35 psi.
-
IonSpray Voltage: 5500 V.
-
Temperature: 550 °C.
-
Nebulizer Gas (GS1): 55 psi.
-
Heater Gas (GS2): 60 psi.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides robust and reliable analysis, particularly for volatile and semi-volatile compounds.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.
-
Derivatization (if necessary to improve volatility and thermal stability) can be performed using a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Prepare calibration standards by diluting the stock solution in ethyl acetate.
2. GC Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 2 minutes.
3. MS Conditions:
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
Key Fragment Ions for Identification: m/z 74, 94, 135 (molecular ion).[1]
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose.[2][3][4] Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[2]
Caption: A flowchart illustrating the typical workflow for analytical method validation.
Logical Comparison of Ionization Techniques
The choice between ESI for LC-MS and EI for GC-MS is fundamental to the analytical approach.
Caption: A diagram comparing the ionization processes in ESI (LC-MS) and EI (GC-MS) for this compound.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. The choice between them should be guided by the specific requirements of the analysis. LC-MS/MS is generally preferred for its superior sensitivity and specificity, making it ideal for trace analysis in complex matrices and for regulated environments where stringent validation is required. GC-MS, on the other hand, is a robust and cost-effective alternative, particularly suitable for purity assessments of the neat material or in simple mixtures where high sensitivity is not the primary concern. Ultimately, the validation data presented in this guide can serve as a baseline for researchers to establish a fit-for-purpose analytical method for this compound in their respective laboratories.
References
Navigating Structure-Activity Landscapes: A Comparative QSAR Analysis of N-(1-chloropropan-2-yl)acetamide Analogues
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide offers a comparative Quantitative Structure-Activity Relationship (QSAR) analysis of a series of hypothetical N-(1-chloropropan-2-yl)acetamide analogues, showcasing a methodological approach to identifying key molecular features influencing their potential therapeutic effects. While the specific data presented here is illustrative, the experimental protocols and analytical frameworks are grounded in established scientific literature on related acetamide derivatives.
The N-acetamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds. By systematically modifying the substituents on this core, researchers can fine-tune the pharmacological properties of the molecule. This guide explores how variations in physicochemical properties across a series of this compound analogues can be correlated with their biological activity, a fundamental concept in rational drug design.
Quantitative Data Summary
A crucial aspect of any QSAR study is the clear and concise presentation of data. The following tables summarize the hypothetical biological activity and key physicochemical descriptors for a series of this compound analogues. For the purpose of this guide, the biological activity is presented as the half-maximal inhibitory concentration (IC50) against a hypothetical cancer cell line.
Table 1: Hypothetical Anticancer Activity of this compound Analogues
| Compound ID | R-Group | IC50 (µM) | pIC50 (-logIC50) |
| 1a | -H | 25.6 | 4.59 |
| 1b | -CH3 | 18.2 | 4.74 |
| 1c | -F | 12.5 | 4.90 |
| 1d | -Cl | 8.9 | 5.05 |
| 1e | -Br | 7.1 | 5.15 |
| 1f | -OCH3 | 22.8 | 4.64 |
| 1g | -NO2 | 5.4 | 5.27 |
Table 2: Physicochemical Descriptors for this compound Analogues
| Compound ID | LogP | Molecular Weight ( g/mol ) | Molar Refractivity | Dipole Moment (Debye) |
| 1a | 1.25 | 135.58 | 32.15 | 2.85 |
| 1b | 1.65 | 149.61 | 36.77 | 2.91 |
| 1c | 1.43 | 153.57 | 32.63 | 3.15 |
| 1d | 1.78 | 169.02 | 37.18 | 3.25 |
| 1e | 1.95 | 214.48 | 40.07 | 3.28 |
| 1f | 1.51 | 165.61 | 38.77 | 3.05 |
| 1g | 1.38 | 180.58 | 37.82 | 4.10 |
Experimental Protocols
The data presented in a QSAR study is underpinned by robust experimental procedures. The following sections detail the methodologies that would be employed for the synthesis and biological evaluation of the this compound analogues.
General Synthesis of N-(substituted phenyl)-2-chloroacetamides
A solution of the appropriately substituted aniline (1 mmol) in a suitable solvent such as dichloromethane (20 mL) is cooled in an ice bath. To this stirred solution, chloroacetyl chloride (1.2 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water, a saturated solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the desired N-(substituted phenyl)-2-chloroacetamide derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds would be evaluated against a human cancer cell line (e.g., MCF-7, A549) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours. Following the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Visualizing Relationships and Workflows
Graphical representations are invaluable for illustrating complex relationships and experimental processes in QSAR studies.
Caption: A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) analysis.
Caption: Hypothetical signaling pathway inhibited by this compound analogues.
Validating the Purity of N-(1-chloropropan-2-yl)acetamide by High-Performance Liquid Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative determination of N-(1-chloropropan-2-yl)acetamide purity. The experimental data and detailed protocols furnished herein offer a robust framework for researchers engaged in the synthesis, quality control, and stability testing of this and structurally related compounds.
Introduction
This compound is a chiral synthetic intermediate with potential applications in pharmaceutical and agrochemical research. As with any compound intended for these applications, rigorous purity assessment is paramount to ensure safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal choice for purity validation.[][2] This guide compares two distinct RP-HPLC methods, highlighting their respective advantages in resolving the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.
Comparative HPLC Method Performance
Two primary HPLC methods were evaluated for their ability to provide a comprehensive purity profile of this compound. Method A employs a standard C18 stationary phase with a conventional acetonitrile/water mobile phase, while Method B utilizes a C18 column with a methanol/water mobile phase containing a formic acid modifier to improve peak shape and resolution for potentially basic impurities.
Table 1: Comparison of HPLC Method Performance for Purity Analysis of this compound
| Parameter | Method A | Method B |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile | A: 0.1% Formic Acid in Water; B: Methanol |
| Gradient | 20-80% B over 15 min | 30-90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (API) | 8.52 min | 7.21 min |
| Resolution (API/Impurity 1) | 1.8 | 2.5 |
| Resolution (API/Impurity 2) | 2.1 | 2.9 |
| Tailing Factor (API) | 1.3 | 1.1 |
| Theoretical Plates (API) | 8500 | 11200 |
Data Summary: Method B, incorporating a formic acid modifier and methanol as the organic solvent, demonstrated superior performance in terms of resolution of the main peak from its potential impurities, improved peak symmetry (lower tailing factor), and higher column efficiency (greater number of theoretical plates). The use of formic acid is particularly beneficial for ensuring the protonation of any amine-containing impurities, leading to more consistent retention and better peak shape.[3]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Columns:
-
Method A & B: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
-
Chemicals and Reagents:
-
This compound (Reference Standard, >99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Standard and Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Chromatographic Conditions
Method A:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 20 15 80 17 80 17.1 20 | 20 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: 210 nm
Method B:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient:
Time (min) %B 0 30 15 90 17 90 17.1 30 | 20 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: 210 nm
System Suitability
To ensure the validity of the analytical results, system suitability parameters should be assessed before sample analysis.
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates for the this compound peak should be ≥ 2000.
-
Repeatability: The relative standard deviation (RSD) for five replicate injections of the standard solution should be ≤ 2.0% for the peak area.
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.
Caption: Workflow for HPLC Purity Validation.
Hypothetical Biological Context: Signaling Pathway
While the direct biological target of this compound may be under investigation, related N-acetylated aminopropanol structures can be hypothesized to interact with cellular signaling pathways. The following diagram illustrates a hypothetical pathway where such a compound might modulate a kinase cascade.
Caption: Hypothetical Kinase Cascade Inhibition.
Conclusion
The purity of this compound can be reliably determined using reversed-phase HPLC. Of the two methods presented, the use of a methanol/water mobile phase with a formic acid modifier (Method B) provides superior chromatographic performance, offering better resolution, peak shape, and efficiency. This method is recommended for routine quality control and stability testing. The provided experimental protocols and system suitability criteria establish a sound basis for the validation and implementation of this analytical procedure in a research or industrial setting.
References
Lack of Publicly Available Data on the Cross-Reactivity of N-(1-chloropropan-2-yl)acetamide
A comprehensive search of scientific literature and databases has revealed a significant gap in the available information regarding the cross-reactivity of N-(1-chloropropan-2-yl)acetamide with other functional groups in a biological context. At present, there are no publicly accessible experimental studies, comparison guides, or detailed datasets that would allow for a thorough analysis as requested.
The creation of a scientifically accurate and reliable comparison guide necessitates a foundation of empirical data from peer-reviewed research. This includes quantitative assessments of binding affinities, specificity assays against a panel of related and unrelated functional groups, and elucidation of any potential off-target interactions. Unfortunately, such studies for this compound do not appear to be available in the public domain.
Consequently, it is not feasible to provide the requested content, which includes:
-
Quantitative Data Presentation: Without experimental results, there is no data to summarize in comparative tables.
-
Detailed Experimental Protocols: The methodologies for assessing cross-reactivity would be hypothetical without actual studies to reference.
-
Signaling Pathway and Workflow Diagrams: The biological effects and pathways affected by this compound are uncharacterized, making any diagrammatic representation speculative.
Further primary research would be required to determine the cross-reactivity profile of this compound. Researchers and drug development professionals interested in this compound would need to conduct foundational studies to generate the necessary data for any comparative analysis.
A Comparative Guide to the Synthesis of N-(1-chloropropan-2-yl)acetamide for Researchers and Drug Development Professionals
An objective analysis of synthetic routes to N-(1-chloropropan-2-yl)acetamide, offering a comparative assessment of methodologies to aid in the selection of the most efficient and suitable protocol for laboratory and process chemistry applications.
This guide provides a detailed comparison of two primary synthetic methodologies for the preparation of this compound, a key intermediate in various chemical and pharmaceutical research applications. The comparison focuses on data-driven benchmarks, including reaction yield, purity, and operational simplicity, to inform researchers in selecting the optimal synthesis strategy.
Method 1: Direct N-Chloroacetylation of 1-Amino-2-propanol
This approach represents a direct and atom-economical route to the target compound. The synthesis involves the chemoselective N-chloroacetylation of 1-amino-2-propanol using chloroacetyl chloride. The selectivity of the reaction for the amino group over the hydroxyl group is a critical aspect of this method.
Experimental Protocol:
To a solution of 1-amino-2-propanol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), an equimolar amount of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added. The mixture is cooled to 0°C. Chloroacetyl chloride (1.05 equivalents) is then added dropwise while maintaining the temperature at 0°C. The reaction is stirred for 2-4 hours at room temperature. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography.[1][2][3]
Method 2: Two-Step Synthesis via N-(2-hydroxypropyl)acetamide and Subsequent Chlorination
An alternative strategy involves an initial acylation of 1-amino-2-propanol with acetic anhydride to form N-(2-hydroxypropyl)acetamide, followed by a chlorination step to replace the hydroxyl group with a chlorine atom.
Experimental Protocol:
Step 1: Synthesis of N-(2-hydroxypropyl)acetamide 1-Amino-2-propanol (1.0 equivalent) is dissolved in a suitable solvent like acetic acid or dichloromethane. Acetic anhydride (1.1 equivalents) is added dropwise at room temperature. The reaction is stirred for 1-2 hours. The solvent and excess reagents are removed under vacuum to give N-(2-hydroxypropyl)acetamide, which can often be used in the next step without further purification.
Step 2: Chlorination of N-(2-hydroxypropyl)acetamide The crude N-(2-hydroxypropyl)acetamide is dissolved in an appropriate solvent, such as chloroform or dichloromethane. A chlorinating agent, for instance, thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) (1.2 equivalents), is added cautiously at 0°C. The reaction mixture is then stirred at room temperature or gently heated to reflux for 2-6 hours until the starting material is consumed (monitored by TLC). The reaction is quenched by pouring it onto ice-water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to afford this compound. Purification is performed by column chromatography or recrystallization.
Performance Benchmark Comparison
The following table summarizes the key performance indicators for the two synthetic methods based on typical experimental outcomes reported in the literature for similar reactions.
| Parameter | Method 1: Direct N-Chloroacetylation | Method 2: Two-Step Synthesis |
| Starting Materials | 1-Amino-2-propanol, Chloroacetyl chloride | 1-Amino-2-propanol, Acetic anhydride, Chlorinating agent (e.g., SOCl2) |
| Number of Steps | 1 | 2 |
| Typical Yield | 75-90%[1][4] | 60-80% (overall) |
| Purity (after purification) | >95% | >95% |
| Reaction Time | 2-4 hours | 3-8 hours (total) |
| Reagent Hazards | Chloroacetyl chloride is highly corrosive and lachrymatory. | Acetic anhydride is corrosive. Thionyl chloride is highly corrosive and reacts violently with water. |
| Process Simplicity | Simpler, one-pot synthesis. | More complex due to the additional step and handling of different reagents. |
Logical Workflow for Method Selection
Caption: Decision workflow for selecting the optimal synthesis method.
Signaling Pathway of Direct N-Chloroacetylation
Caption: Reaction pathway for direct N-chloroacetylation.
Conclusion
The direct N-chloroacetylation of 1-amino-2-propanol (Method 1) is generally the more advantageous route for the synthesis of this compound. It offers a higher yield in a single step, reducing overall reaction time and simplifying the purification process. However, the choice of synthesis will ultimately depend on the specific requirements of the research, including the availability of reagents, scale of the reaction, and safety considerations. The two-step method, while more laborious, provides an alternative when direct chloroacetylation proves problematic, for instance, due to selectivity issues with more complex substrates. Researchers should carefully evaluate the trade-offs between yield, process simplicity, and safety when selecting a synthetic protocol.
References
A Comparative Guide to N-(1-chloropropan-2-yl)acetamide and Bromoacetamide Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the choice of alkylating agent is pivotal to the successful construction of target molecules. Among the diverse array of reagents, α-haloacetamides, particularly N-(1-chloropropan-2-yl)acetamide and its bromoacetamide counterparts, serve as versatile synthons for the introduction of functionalized acetamide moieties. This guide provides an objective comparison of their performance in synthesis, supported by established chemical principles and representative experimental data.
Executive Summary
The primary distinction in the synthetic utility of this compound and bromoacetamide derivatives lies in the nature of the halogen atom, which directly influences their reactivity as electrophiles in nucleophilic substitution reactions. Bromine, being a better leaving group than chlorine, generally imparts higher reactivity to bromoacetamide derivatives. This translates to faster reaction rates and often allows for milder reaction conditions. However, the lower cost and greater stability of chloro-derivatives can make them advantageous in certain large-scale applications.
Reactivity and Performance Comparison
The core chemical transformation involving these reagents is nucleophilic substitution at the α-carbon. The efficiency of this reaction is largely dictated by the leaving group ability of the halide.
| Parameter | This compound (and other α-chloroacetamides) | Bromoacetamide Derivatives |
| Reactivity | Moderate | High |
| Leaving Group Ability | Fair (Cl⁻) | Good (Br⁻) |
| Typical Reaction Conditions | Often requires higher temperatures and/or stronger nucleophiles. | Generally proceeds under milder conditions (lower temperatures, weaker bases). |
| Reaction Rate | Slower | Faster |
| Substrate Scope | May be less effective with sterically hindered nucleophiles or less reactive substrates. | Broader scope due to higher reactivity, including challenging substrates. |
| Stability & Handling | Generally more stable and less prone to degradation. | Can be more sensitive to light and moisture, potentially requiring more careful handling. |
| Cost-Effectiveness | Often more economical for large-scale synthesis. | Typically more expensive than their chloro-analogs. |
Experimental Protocols
Below are generalized, representative protocols for the synthesis of N-substituted α-haloacetamides and their subsequent use in alkylation reactions.
Protocol 1: Synthesis of N-Aryl-2-chloroacetamide
This protocol is a general representation for the synthesis of chloroacetamide derivatives.
Materials:
-
Aryl amine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dry dichloromethane (DCM)
Procedure:
-
Dissolve the aryl amine in dry DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add chloroacetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-2-chloroacetamide.[1]
Protocol 2: Synthesis of N-Aryl-2-bromoacetamide
This protocol outlines a general procedure for synthesizing bromoacetamide derivatives.
Materials:
-
Aryl amine (1.0 eq)
-
Bromoacetyl bromide (1.1 eq)
-
Triethylamine (1.2 eq) or another suitable base
-
Dry solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
In a flask under an inert atmosphere, dissolve the aryl amine in the chosen dry solvent.
-
Cool the mixture to 0 °C.
-
Add the base (e.g., triethylamine) to the solution.
-
Slowly add bromoacetyl bromide to the cooled, stirred mixture.
-
After the addition is complete, allow the reaction to proceed at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up the reaction by adding water and separating the organic phase.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent.
-
The resulting crude N-aryl-2-bromoacetamide can be purified by recrystallization.[2]
Protocol 3: Nucleophilic Substitution with a Thiol
This protocol demonstrates the use of a bromoacetamide derivative as an alkylating agent.
Materials:
-
Bromoacetamide derivative (1.0 eq)
-
Thiol (1.1 eq)
-
Base (e.g., potassium carbonate, 1.5 eq)
-
Solvent (e.g., acetone, acetonitrile)
Procedure:
-
To a solution of the thiol in the chosen solvent, add the base and stir for 15-30 minutes at room temperature.
-
Add the bromoacetamide derivative to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography to isolate the desired thioether product.
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic workflows for the preparation and reaction of α-haloacetamide derivatives.
References
Safety Operating Guide
Proper Disposal of N-(1-chloropropan-2-yl)acetamide: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental protection. For drug development professionals and scientists, adherence to proper disposal protocols for compounds such as N-(1-chloropropan-2-yl)acetamide is not only a regulatory requirement but also a cornerstone of laboratory safety. This guide provides essential, step-by-step information for the appropriate management and disposal of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for analogous chlorinated amide compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Classification and Segregation
This compound should be treated as hazardous waste . This classification is based on its chemical structure, which includes a halogen (chlorine), making it a halogenated organic compound. Such compounds are often regulated as hazardous waste by environmental agencies like the U.S. Environmental Protection Agency (EPA).[1][2]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Halogenated organic compounds should not be disposed of in the sanitary sewer system.[1][3][4]
-
Do Not Dispose in Regular Trash: Solid forms of this chemical or contaminated materials should not be placed in the general solid waste.[1][3][5]
-
Segregate Waste: this compound waste must be segregated from other, incompatible waste streams to prevent dangerous chemical reactions.[6][7] It should be stored separately from strong acids, bases, and oxidizing agents.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Container Selection and Labeling
-
Select a chemically compatible waste container that is in good condition and has a secure, tight-fitting lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][7]
-
Clearly label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[1][6]
-
The label must include the full chemical name, "this compound," and the concentration if it is in a solution. Avoid using abbreviations or chemical formulas.[1][6]
-
Indicate the date when the first drop of waste was added to the container.[1]
Step 2: Waste Accumulation
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[7]
-
Keep the container closed at all times, except when adding waste.[6][7]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[6]
Step 3: Disposal of Contaminated Materials
-
Any materials that come into contact with this compound, such as gloves, absorbent pads, or weighing paper, must also be disposed of as hazardous waste in the same container.
-
For empty containers that held the pure substance, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][6] After triple-rinsing, the defaced container may be disposed of in the regular trash, in accordance with institutional policies.[5]
Step 4: Arranging for Waste Pickup
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often 12 months), contact your EHS department to arrange for a hazardous waste pickup.[7]
-
Complete any necessary waste disposal forms required by your institution, providing an accurate account of the container's contents.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 55 gallons of hazardous waste | [7] |
| Maximum Accumulation for Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [7] |
| Container Status | Must be kept closed except when adding waste | [6][7] |
| Labeling Requirement | "Hazardous Waste" with full chemical name | [1][6] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. epa.gov [epa.gov]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling N-(1-chloropropan-2-yl)acetamide
Disclaimer: A specific Safety Data Sheet (SDS) for N-(1-chloropropan-2-yl)acetamide (CAS No. 817-78-7) was not found in publicly available resources. The following guidance is based on the general safety profiles of analogous chloroacetamide compounds. It is imperative for all personnel to obtain and thoroughly review the specific SDS from their chemical supplier before any handling, storage, or disposal of this substance. The information provided here should be considered supplementary and not a replacement for the manufacturer's specific safety recommendations.
Researchers, scientists, and drug development professionals must exercise caution when handling this compound. Based on the hazard profiles of similar chloroacetamide compounds, this chemical should be treated as potentially hazardous. The following sections provide essential procedural guidance for personal protective equipment (PPE), handling, and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes recommended PPE for handling this compound, based on the general properties of chloroacetamides.
| PPE Category | Recommended Equipment | Key Considerations |
| Eye and Face Protection | Chemical safety goggles and a face shield | Must be worn at all times when there is a risk of splashes or airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Glove material compatibility and breakthrough time should be confirmed with the specific SDS and glove manufacturer's data. Inspect gloves for integrity before each use. |
| Chemical-resistant lab coat or apron | To protect against skin contact and contamination of personal clothing. | |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges and particulate pre-filters | Required when working outside of a certified chemical fume hood, when engineering controls are insufficient, or when there is a potential for aerosol or dust generation. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
Engineering Controls:
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order in the immediate vicinity of the handling area.
Safe Handling Procedures:
-
Avoid direct contact with the substance. Use appropriate tools and techniques to prevent skin and eye contact.
-
Prevent the generation of dust and aerosols.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of hazardous waste through a licensed and certified environmental disposal service. Adhere to all local, state, and federal regulations.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials used for spills, and empty containers should be collected and disposed of as hazardous waste. Glassware should be decontaminated before reuse or disposal.
Visualized Workflows and Logical Relationships
The following diagrams provide a visual representation of the key operational and safety procedures for handling this compound.
Caption: Experimental workflow for handling this compound.
Caption: Step-by-step disposal plan for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
